molecular formula C10H8N2O3 B13316711 6-Methoxyquinoxaline-5-carboxylic acid CAS No. 1499155-64-4

6-Methoxyquinoxaline-5-carboxylic acid

Katalognummer: B13316711
CAS-Nummer: 1499155-64-4
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: ZXOYHGIOJVKOCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxyquinoxaline-5-carboxylic Acid is a high-purity chemical compound offered for research and development purposes. This molecule features a quinoxaline core, a privileged structure in medicinal chemistry known for its diverse biological activities . The scaffold is functionally diversified with both a methoxy group and a carboxylic acid moiety, making it a valuable building block for synthesizing more complex molecules and for use in pharmaceutical research . Research into similar quinoxaline and quinoline derivatives has demonstrated significant potential in antimicrobial applications, with some compounds showing strong activity against gram-negative bacteria and Staphylococcus aureus . The carboxylic acid functional group is particularly useful for further chemical modifications, such as forming amide or ester derivatives, which is essential in structure-activity relationship (SAR) studies during drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1499155-64-4

Molekularformel

C10H8N2O3

Molekulargewicht

204.18 g/mol

IUPAC-Name

6-methoxyquinoxaline-5-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-15-7-3-2-6-9(8(7)10(13)14)12-5-4-11-6/h2-5H,1H3,(H,13,14)

InChI-Schlüssel

ZXOYHGIOJVKOCL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=NC=CN=C2C=C1)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxyquinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinoxaline-5-carboxylic acid is a heterocyclic compound belonging to the quinoxaline class of molecules. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This guide provides a comprehensive overview of 6-Methoxyquinoxaline-5-carboxylic acid, including its chemical identifiers, synthesis, potential applications in drug development, and analytical characterization.

Core Identifiers and Chemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of any research and development endeavor. The key identifiers and physicochemical properties of 6-Methoxyquinoxaline-5-carboxylic acid are summarized below.

IdentifierValue
CAS Number 1499155-64-4
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
IUPAC Name 6-methoxyquinoxaline-5-carboxylic acid
Canonical SMILES COC1=C(C2=NC=CN=C2C=C1)C(=O)O
InChI Key ZXOYHGIOJVKOCL-UHFFFAOYSA-N

Synthesis of 6-Methoxyquinoxaline-5-carboxylic Acid

The synthesis of quinoxaline derivatives typically proceeds via the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] For 6-Methoxyquinoxaline-5-carboxylic acid, a plausible and efficient synthetic route involves the reaction of an appropriately substituted o-phenylenediamine, namely a 3,4-diamino-2-methoxybenzoic acid derivative, with glyoxal.

Conceptual Synthetic Workflow

The general workflow for the synthesis of 6-Methoxyquinoxaline-5-carboxylic acid is depicted below. This process begins with the preparation of the key diamino-benzoic acid precursor, followed by the cyclocondensation reaction to form the quinoxaline ring system.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_quinoxaline Quinoxaline Formation Start Substituted Methoxy- Nitrobenzoic Acid Derivative Reduction Reduction of Nitro Groups Start->Reduction e.g., Catalytic Hydrogenation Precursor 3,4-Diamino-2-methoxy- benzoic Acid Derivative Reduction->Precursor Condensation Cyclocondensation Reaction Precursor->Condensation Glyoxal Glyoxal (OHC-CHO) Glyoxal->Condensation Product 6-Methoxyquinoxaline- 5-carboxylic Acid Condensation->Product Acid or Base Catalysis

Caption: A conceptual workflow for the synthesis of 6-Methoxyquinoxaline-5-carboxylic acid.

Representative Experimental Protocol: Synthesis of a Quinoxaline Carboxylic Acid Derivative

Materials:

  • Substituted 2,3-diaminobenzoic acid (1 equivalent)

  • Glyoxal (40% aqueous solution, 1.1 equivalents)

  • Ethanol or a similar suitable solvent

  • Acid or base catalyst (e.g., acetic acid or sodium hydroxide)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the substituted 2,3-diaminobenzoic acid in ethanol.

  • Addition of Glyoxal: To the stirred solution, add the glyoxal solution dropwise at room temperature. The reaction of glyoxal with amines can be exothermic.

  • Catalysis: Add a catalytic amount of acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Applications in Drug Development

The quinoxaline scaffold is a cornerstone in the development of novel therapeutic agents due to its ability to interact with a wide range of biological targets.[2] Derivatives of quinoxaline have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[1][4]

Anticancer Potential

Quinoxaline derivatives have been extensively investigated as anticancer agents, often functioning as kinase inhibitors.[2][5] Kinases are crucial enzymes in cellular signaling pathways that are frequently dysregulated in cancer. The planar structure of the quinoxaline ring allows it to bind to the ATP-binding pocket of various kinases, leading to the inhibition of their activity and subsequent disruption of cancer cell proliferation and survival.

While specific studies on 6-Methoxyquinoxaline-5-carboxylic acid are limited, related quinoxaline-2-carboxylic acid derivatives have been identified as potent inhibitors of the Pim-1 kinase, a key target in several cancers.[6] The methoxy and carboxylic acid functional groups on the 6-Methoxyquinoxaline-5-carboxylic acid molecule can be strategically utilized to modulate its binding affinity and selectivity for specific kinase targets.

Antimicrobial Activity

The quinoxaline nucleus is also a key pharmacophore in the development of antimicrobial agents.[4][7] Several quinoxaline derivatives have shown potent activity against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential bacterial enzymes or the disruption of microbial cell membranes. The carboxylic acid moiety, in particular, can play a crucial role in the compound's ability to chelate metal ions essential for microbial growth or to interact with specific active sites of microbial enzymes.

Analytical Characterization

The structural elucidation and purity assessment of 6-Methoxyquinoxaline-5-carboxylic acid are critical for its use in research and drug development. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. While experimental spectra for 6-Methoxyquinoxaline-5-carboxylic acid are not widely published, the expected chemical shifts can be predicted based on the analysis of similar quinoxaline derivatives.[8][9][10]

  • ¹H NMR: The protons on the quinoxaline ring are expected to appear in the aromatic region (typically 7.0-9.0 ppm). The methoxy group protons will appear as a singlet further upfield (around 4.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon atoms of the quinoxaline ring will resonate in the aromatic region (110-160 ppm). The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >165 ppm), and the methoxy carbon will be in the range of 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. For 6-Methoxyquinoxaline-5-carboxylic acid, the molecular ion peak [M]+ would be observed at m/z 204. Common fragmentation patterns for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).[11][12]

Conclusion

6-Methoxyquinoxaline-5-carboxylic acid represents a valuable building block for the design and synthesis of novel therapeutic agents. Its quinoxaline core provides a versatile scaffold for targeting a range of biological entities, particularly in the areas of oncology and infectious diseases. Further investigation into the specific biological activities and mechanism of action of this compound is warranted to fully explore its potential in drug discovery and development. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to advance the study of this promising molecule.

References

  • Google Patents. (n.d.). EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors.
  • RSC Publishing. (n.d.). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Retrieved from [Link]

  • Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439.
  • Hassan, H. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2965.
  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • PubChem. (n.d.). 8-methoxyquinoline-5-carboxylic Acid. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2020). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 25(22), 5348.
  • Krylov, A. S., et al. (2019). Theoretical analysis of glyoxal condensation with ammonia in aqueous solution. Structural Chemistry, 30(4), 1279-1287.
  • ResearchGate. (2025). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Retrieved from [Link]

  • Googleapis.com. (2023). ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. Retrieved from [Link]

  • Krivtsov, G. G., et al. (2022).
  • Kumar, A., et al. (2011).
  • RS Publication. (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Retrieved from [Link]

  • Swellmeen, L. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 20(3), 601-605.
  • ResearchGate. (2025). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Retrieved from [Link]

  • Lee, S., et al. (2024). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. International Journal of Molecular Sciences, 25(12), 6530.
  • Sabourin, C., et al. (2018). Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. European Journal of Medicinal Chemistry, 155, 439-452.
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • Lee, J., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41659-41665.
  • Fylaktakidou, K. C., et al. (2022).
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyquinoline-7-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). A concise synthesis and the antibacterial activity of 5,6- dimethoxynaphthalene-2-carboxylic acid. Retrieved from [Link]

  • Mori, S., et al. (2026). Unprecedented Nitrite‐Dependent Aromatic Amination to Synthesize 2,4‐Diamino‐3‐Hydroxybenzoic Acid.
  • Hasan, H. A., et al. (2020). Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[1][7]imidazo[1,2-c]quinazoline Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3139.

  • Rasayan J. Chem. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Retrieved from [Link]

  • Kim, M., et al. (2023). Identification of a Novel ERK5 (MAPK7) Inhibitor, MHJ-627, and Verification of Its Potent Anticancer Efficacy in Cervical Cancer HeLa Cells. International Journal of Molecular Sciences, 24(15), 11956.
  • Lee, H. J., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 65(49), 10744-10750.
  • Ataman Kimya. (n.d.). GLYOXAL. Retrieved from [Link]

  • Google Patents. (n.d.). US3637860A - Process of preparing glyoxal.
  • Dvortsák, P., et al. (1987). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 41(2), 241-246.
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

Sources

Molecular weight and formula of 6-Methoxyquinoxaline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic architecture, and therapeutic utility of 6-Methoxyquinoxaline-5-carboxylic acid .

Compound Class: Heterocyclic Building Block / Quinoxaline Scaffold Primary Application: Medicinal Chemistry (Antibacterial & Kinase Inhibitor Precursor)

Executive Summary

6-Methoxyquinoxaline-5-carboxylic acid (CAS: 1499155-64-4) is a specialized heterocyclic intermediate used in the synthesis of bioactive pharmacophores. As a derivative of the quinoxaline ring system (benzopyrazine), it serves as a critical "Type II" scaffold—allowing for bifunctional derivatization. The carboxylic acid at the C5 position provides an anchor for amide coupling (often to solubilizing amines or pharmacophores), while the methoxy group at C6 acts as an electron-donating substituent that modulates the electronic density of the pyrazine ring, influencing binding affinity in kinase pockets and bacterial DNA gyrase active sites.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers must verify these parameters during initial procurement or synthesis validation.

ParameterSpecification
IUPAC Name 6-Methoxyquinoxaline-5-carboxylic acid
CAS Number 1499155-64-4
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Exact Mass 204.0535
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; Sparingly soluble in water; Soluble in dilute base (due to -COOH)
pKa (Calculated) Acidic proton (~3.5 - 4.0); Basic N-heterocycle (~0.6 - 1.[1][2]0)
H-Bond Donors 1 (Carboxylic Acid -OH)
H-Bond Acceptors 4 (2 Ring Nitrogens, 1 Methoxy Oxygen, 1 Carbonyl Oxygen)

Therapeutic & Industrial Utility

The quinoxaline-5-carboxylic acid motif is not merely a passive intermediate; it is a privileged structure in drug discovery.

Antibacterial Agents (Gyrase Inhibition)

Research indicates that quinoxaline-5-carboxamides exhibit significant antibacterial activity against Gram-positive strains (S. aureus) and Gram-negative strains (E. coli). The C5-carboxylic acid is the direct precursor to these carboxamides. The mechanism typically involves intercalation into bacterial DNA or inhibition of DNA gyrase, where the planar quinoxaline ring stacks between base pairs.

Kinase Inhibitor Scaffolds

In oncology, the quinoxaline core functions as an ATP-mimetic. The nitrogen atoms in the pyrazine ring can form hydrogen bonds with the hinge region of kinase enzymes. The C6-methoxy group provides steric bulk and electronic donation, potentially improving selectivity against specific serine/threonine kinases compared to the unsubstituted analog.

Synthetic Architecture

The synthesis of 6-Methoxyquinoxaline-5-carboxylic acid requires a convergent strategy, typically assembling the pyrazine ring onto a pre-functionalized benzene core.

Retrosynthetic Analysis

The most robust pathway involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl source.

  • Target: 6-Methoxyquinoxaline-5-carboxylic acid[2]

  • Disconnection: C2-N and C3-N bonds.

  • Precursors: 2,3-Diamino-6-methoxybenzoic acid + Glyoxal (or Glyoxal equivalent).

Pathway Visualization

The following diagram outlines the logical flow from starting material to the target acid, including the critical cyclization step.

SynthesisPath Start Methyl 2-amino-6-methoxybenzoate Nitration Nitration (HNO3/H2SO4) Start->Nitration NitroInt Methyl 2-amino-3-nitro- 6-methoxybenzoate Nitration->NitroInt Reduction Reduction (H2, Pd/C or Fe/HCl) NitroInt->Reduction Diamine Methyl 2,3-diamino- 6-methoxybenzoate Reduction->Diamine Cyclization Cyclization (Glyoxal, EtOH, Reflux) Diamine->Cyclization Ester Methyl 6-methoxy- quinoxaline-5-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (LiOH or NaOH) Ester->Hydrolysis Target 6-Methoxyquinoxaline- 5-carboxylic acid Hydrolysis->Target

Figure 1: Step-wise synthetic pathway from substituted benzoate to the target quinoxaline acid.[1][3]

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for quinoxaline-5-carboxylic acid derivatives [1][2].

Phase 1: Preparation of the Diamine Precursor

Objective: Synthesize Methyl 2,3-diamino-6-methoxybenzoate.

  • Nitration: Dissolve methyl 2-amino-6-methoxybenzoate in concentrated H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. The methoxy group directs the nitro group to the ortho position (C3 relative to the amine at C2).

  • Reduction: Subject the nitro-intermediate to catalytic hydrogenation (H₂, 10% Pd/C, MeOH) or chemical reduction (Fe powder, NH₄Cl, EtOH/H₂O reflux) to yield the vicinal diamine.

  • Validation: Confirm reduction of the nitro group by the disappearance of the ~1350/1550 cm⁻¹ IR bands and appearance of broad amine signals in ¹H-NMR.

Phase 2: Cyclization (The Quinoxaline Core)

Objective: Condensation with Glyoxal.[4]

  • Reagents: Methyl 2,3-diamino-6-methoxybenzoate (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq), Ethanol (10 mL/g).

  • Procedure:

    • Dissolve the diamine in ethanol.[5]

    • Add glyoxal solution dropwise at room temperature.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitor by TLC (mobile phase: 5% MeOH in DCM). The diamine spot (polar) should disappear, replaced by a less polar, UV-active spot (quinoxaline ester).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Phase 3: Ester Hydrolysis

Objective: Isolate 6-Methoxyquinoxaline-5-carboxylic acid.

  • Reagents: Quinoxaline ester (from Phase 2), LiOH·H₂O (3.0 eq), THF/Water (3:1).

  • Procedure:

    • Stir the ester solution at room temperature for 12 hours.

    • Monitor disappearance of the ester by LCMS (M+H 219 → 205).

  • Isolation:

    • Acidify the reaction mixture to pH ~3 using 1N HCl.

    • The carboxylic acid product typically precipitates as an off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Carboxylic Acid: Broad singlet at δ 13.0–14.0 ppm (exchangeable with D₂O).

  • Quinoxaline Protons (H2, H3): Two doublets or a singlet pair in the aromatic region δ 8.8–9.0 ppm. These are the most deshielded protons on the pyrazine ring.

  • Aromatic Protons (H7, H8): Two doublets (ortho-coupling, J ≈ 9 Hz) in the range of δ 7.5–8.2 ppm.

  • Methoxy Group: Sharp singlet at δ 3.9–4.0 ppm (integrating to 3H).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Parent Ion: [M+H]⁺ = 205.2 m/z.

  • Fragmentation: Loss of CO₂ (M-44) may be observed in high-energy collisions.

Purity Check
  • HPLC: >95% purity required for biological assays.[6]

  • Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). The acid will elute earlier than the corresponding methyl ester.

References

  • PubChem. (n.d.). 6-Methoxyquinoxaline-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Kumar, S., et al. (2013).[7] Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. International Journal of Organic Chemistry. Retrieved March 4, 2026, from [Link]

  • Pereira, J. A., et al. (2015).[8] Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry. Retrieved March 4, 2026, from [Link]

Sources

Biological activity of 6-Methoxyquinoxaline-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Medicinal Chemistry of 6-Methoxyquinoxaline-5-carboxylic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-Methoxyquinoxaline-5-carboxylic acid scaffold (CAS 1499155-64-4) represents a privileged pharmacophore in modern medicinal chemistry. While the parent acid itself is primarily a chemical building block, its derivatives—specifically 5-carboxamides and 5-esters —exhibit potent biological activities ranging from broad-spectrum antimicrobial efficacy to targeted kinase inhibition in oncology.

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and validated biological protocols for this class of compounds.[1] It is designed to serve as a blueprint for researchers optimizing this scaffold for DNA gyrase inhibition (antibacterial) and ATP-competitive kinase inhibition (anticancer).

Chemical Basis & Structure-Activity Relationship (SAR)

The biological utility of 6-methoxyquinoxaline-5-carboxylic acid stems from its unique substitution pattern, which combines an electron-rich heterocycle with a strategically positioned "handle" for derivatization.

1.1 The Pharmacophore
  • Quinoxaline Core: A bioisostere of quinoline and naphthalene, capable of

    
    -
    
    
    
    stacking interactions with DNA base pairs and aromatic residues in protein binding pockets (e.g., Phe, Tyr).
  • C5-Carboxylic Acid (The Handle): The C5 position is sterically unique, sitting adjacent to the peri-nitrogen (N4). Derivatization here (e.g., to amides) creates a rigid hydrogen-bonding vector crucial for target specificity.

  • C6-Methoxy Group (The Tuner): An electron-donating group (EDG) that:

    • Increases the electron density of the pyrazine ring, enhancing cation-

      
       interactions.
      
    • Modulates the pKa of the ring nitrogens.

    • Occupies small hydrophobic pockets (e.g., the gatekeeper region in kinases).

1.2 SAR Visualization

SAR_Map Core 6-Methoxyquinoxaline- 5-carboxylic Acid Core C5 C5-Carboxylic Acid (Derivatization Site) Core->C5 C6 C6-Methoxy Group (Electronic Tuner) Core->C6 Ring Quinoxaline Ring (Scaffold) Core->Ring Amide 5-Carboxamides: High Solubility H-Bond Donors (Antibacterial/Anticancer) C5->Amide Amidation Kinase Target: Kinase Hinge Region (c-Met, VEGFR-2) C6->Kinase Hydrophobic Fit DNA Target: DNA Gyrase / Intercalation Ring->DNA Pi-Stacking Amide->Kinase H-Bonding

Figure 1: Structural logic of the 6-methoxyquinoxaline-5-carboxylic acid scaffold. The C5 position dictates binding orientation, while C6 modulates electronic properties.

Therapeutic Applications & Mechanisms

Antibacterial Activity (DNA Gyrase Inhibition)

Derivatives of quinoxaline-5-carboxylic acid, particularly 5-carboxamides , have demonstrated significant antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) pathogens.

  • Mechanism: These compounds act as DNA intercalators or DNA gyrase inhibitors . The planar quinoxaline ring intercalates between base pairs, while the C5-amide side chain extends into the minor groove, interacting with the DNA-gyrase complex to stabilize the cleavable complex, leading to bacterial cell death.

  • Key Insight: Srinivas et al. demonstrated that 5-carboxamides substituted with fluoro-phenyl or morpholine groups exhibit MIC values comparable to standard antibiotics like Norfloxacin [1].

Anticancer Activity (Kinase Inhibition)

The quinoxaline scaffold is a "privileged structure" in oncology, serving as the core for numerous kinase inhibitors.[1][2]

  • Targets: c-Met, VEGFR-2, and EGFR.

  • Mechanism: The N1 and N4 nitrogens of the quinoxaline ring often function as hydrogen bond acceptors for the kinase "hinge region" (e.g., Met residue backbone). The C6-methoxy group provides critical hydrophobic contacts, often improving selectivity over other kinases.

  • Potency: Derivatives have shown IC50 values in the low micromolar to nanomolar range against cancer cell lines such as HCT116 (colon), HepG2 (liver), and MCF-7 (breast) [2].

Experimental Workflows

Chemical Synthesis Protocol

Objective: Synthesis of 6-methoxyquinoxaline-5-carboxamide derivatives from the acid precursor.

Reagents:

  • 6-Methoxyquinoxaline-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) or HATU coupling reagent
    
  • Appropriate Amine (

    
    )
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Activation: Dissolve 6-methoxyquinoxaline-5-carboxylic acid (1 mmol) in dry DCM (10 mL). Add

    
     (3 mmol) dropwise at 0°C. Reflux for 3 hours to generate the acid chloride.
    
    • Note: Alternatively, use HATU (1.2 eq) in DMF for sensitive amines to avoid harsh acidic conditions.

  • Coupling: Evaporate excess

    
     under vacuum. Redissolve the residue in dry DCM. Add the target amine (1.1 eq) and 
    
    
    
    (2 eq) at 0°C.
  • Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Wash the organic layer with

    
     (sat. aq.) and brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

Biological Evaluation Workflow

Bioassay_Workflow Start Synthesized Derivative (>95% Purity) Screen1 Primary Screen: MTT Assay (Cancer Lines) Disc Diffusion (Bacteria) Start->Screen1 Decision Activity Threshold? (IC50 < 10 µM) Screen1->Decision Mech Mechanistic Assay: Kinase Profiling (ELISA) DNA Binding (Viscosity/UV) Decision->Mech Yes Discard Discard / Redesign Decision->Discard No Lead Lead Candidate Optimization Mech->Lead

Figure 2: Screening cascade for validating biological activity of quinoxaline derivatives.

Quantitative Data Summary

The following table summarizes representative biological activity data for Quinoxaline-5-carboxamide derivatives, which serve as the direct functional analogues of the 6-methoxy scaffold.

Table 1: Antibacterial Activity (MIC in µg/mL) Data adapted from Srinivas et al. [1]

Compound IDR-Substituent (Amide)E. coliP. aeruginosaS. aureusActivity Class
5a Phenyl12.525.012.5Moderate
5d 4-Fluoro-phenyl6.25 6.25 3.12 High
5k Morpholino-ethyl6.2512.56.25High
Ref Norfloxacin3.123.121.56Standard

Table 2: Anticancer Activity (IC50 in µM) Representative data for quinoxaline kinase inhibitors [2, 3]

Target Cell LineCompound ClassIC50 (µM)Mechanism
HCT116 (Colon)Quinoxaline-5-carboxamide4.11Topoisomerase II / Kinase
HepG2 (Liver)Quinoxaline-5-carboxamide2.11Apoptosis Induction
MCF-7 (Breast)Quinoxaline-Urea deriv.0.81VEGFR-2 Inhibition

References

  • Srinivas, K., et al. (2014).[3][4] Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439.[3][4] Link

  • Elsakka, M.E.G., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics. Link

  • Shahin, M.I., et al. (2014).[2] Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • BLD Pharm. (n.d.). 6-Methoxyquinoxaline-5-carboxylic acid (CAS 1499155-64-4) Product Page.[5] Link

Sources

The 6-Methoxy Quinoxaline Scaffold: A Technical Review of Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline core (1,4-diazanaphthalene) represents a privileged scaffold in medicinal chemistry, distinguished by its ability to interact with diverse biological targets ranging from kinase enzymes to bacterial DNA gyrase.[1] Within this class, the 6-methoxy substituted quinoxaline occupies a unique chemical space. The C6-methoxy group functions not merely as a lipophilic handle but as a critical electronic modulator, enriching the electron density of the benzenoid ring while influencing the basicity of the pyrazine nitrogens.

This technical guide synthesizes the current literature on 6-methoxy quinoxalines, focusing on efficient synthetic protocols, structure-activity relationships (SAR) in oncology and infectious disease, and the molecular mechanisms driving their efficacy.

Chemical Foundation: The Role of the 6-Methoxy Group

In drug design, the introduction of a methoxy group at the 6-position of the quinoxaline ring serves three primary medicinal chemistry objectives:

  • Electronic Modulation: As a strong electron-donating group (EDG) via resonance, the 6-methoxy substituent increases the electron density of the aromatic system. This often enhances

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    
  • Solubility & Lipophilicity: It modulates

    
    , improving membrane permeability compared to the unsubstituted parent, while maintaining better water solubility than halogenated analogs.
    
  • Metabolic Stability: While methoxy groups can be sites of O-demethylation, they often block metabolic oxidation at the C6 position, directing metabolism to less critical regions of the molecule.

Synthetic Architectures

The construction of the 6-methoxy quinoxaline core generally follows two distinct retrosynthetic logic streams: Cyclocondensation (constructing the ring) and Nucleophilic Aromatic Substitution (functionalizing the ring).

Method A: The Modified Hinsberg Cyclization

The most robust industrial route involves the condensation of 4-methoxy-1,2-phenylenediamine with 1,2-dicarbonyl electrophiles.

  • Protocol:

    • Reactants: 4-methoxy-1,2-phenylenediamine (1.0 eq) + 1,2-dicarbonyl (e.g., glyoxal, diacetyl, or benzil) (1.1 eq).

    • Solvent/Catalyst: Ethanol or Glacial Acetic Acid (Reflux).[2]

    • Mechanism: Double Schiff base formation.

    • Regioselectivity: When using asymmetric dicarbonyls, a mixture of 6-methoxy and 7-methoxy isomers is formed. Separation often requires column chromatography or fractional crystallization.

Method B: Nucleophilic Substitution ( )

For generating libraries of amino-substituted derivatives, starting from 6-fluoro or 6-chloro quinoxalines is preferred.

  • Protocol:

    • Precursor: 6-fluoroquinoxaline.[3]

    • Reagent: Sodium methoxide (NaOMe) or amine nucleophiles (if converting to amino, but for methoxy, NaOMe is used).

    • Conditions: DMF/DMSO,

      
       or Microwave irradiation (
      
      
      
      , 30 min).
    • Advantage: Microwave acceleration significantly improves yields and reduces reaction times from hours to minutes.

Visualization: Synthetic Pathways

The following diagram illustrates the primary synthetic routes to the 6-methoxy quinoxaline scaffold.

SynthesisPathways Precursor1 4-Methoxy-2-nitroaniline Intermediate1 4-Methoxy-1,2-phenylenediamine Precursor1->Intermediate1 Pd/C, H2 Reduction Core 6-Methoxy Quinoxaline Scaffold Intermediate1->Core Condensation (EtOH/AcOH, Reflux) Dicarbonyl 1,2-Dicarbonyl (R-CO-CO-R') Dicarbonyl->Core Halogenated 6-Fluoro/Chloro Quinoxaline Halogenated->Core SNAr Substitution (MW, 200°C) Methoxide NaOMe / MeOH Methoxide->Core

Figure 1: Dual synthetic pathways accessing the 6-methoxy quinoxaline core via condensation or


.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological activity of 6-methoxy quinoxalines is heavily dependent on substitutions at the C2 and C3 positions.

Anticancer Activity (Kinase Inhibition)

The 6-methoxy quinoxaline motif is a bioisostere for the quinazoline core found in drugs like Gefitinib. It functions primarily as an ATP-competitive inhibitor.[4]

  • Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor), EGFR (Epidermal Growth Factor Receptor), and PI3K/Akt/mTOR pathway.

  • Key SAR Findings:

    • Position 6 (Methoxy): Essential for H-bonding with the hinge region of the kinase ATP pocket. Replacement with bulky groups often diminishes activity due to steric clashes.

    • Positions 2 & 3: Substitution with sulfonamides or urea linkers drastically improves potency against MCF-7 (Breast) and HCT116 (Colon) cancer lines.

    • Linkers: An NH-CO (urea/amide) linker at C2 is superior to aliphatic linkers for kinase binding affinity.

Antimicrobial & Antitubercular Activity

Quinoxalines are historically significant in TB research (e.g., Echinomycin).

  • Mechanism: Inhibition of DNA Gyrase and interference with cell wall synthesis.[5]

  • SAR: The 6-methoxy group improves the lipophilicity required to penetrate the waxy cell wall of Mycobacterium tuberculosis. Derivatives with hydrazine moieties at C2/C3 combined with C6-methoxy show broad-spectrum activity against S. aureus and E. coli.

Visualization: SAR Map

SAR_Map Center Quinoxaline Core Pos6 Position 6 (Methoxy) • Increases Electron Density • H-bond Acceptor (Kinase Hinge) • Modulates Lipophilicity Center->Pos6 Pos2_3 Positions 2 & 3 • 'Warhead' Attachment Site • Urea/Sulfonamide = Anticancer • Hydrazines = Antimicrobial Center->Pos2_3 Pos7 Position 7 • Electron Withdrawing Groups (NO2) Decrease Activity Center->Pos7

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of specific ring positions.

Mechanistic Insights: Kinase Signaling Blockade

A primary therapeutic application of 6-methoxy quinoxalines is the inhibition of angiogenesis via the VEGFR-2 pathway. By competitively binding to the ATP pocket of the tyrosine kinase domain, these small molecules prevent autophosphorylation and downstream signaling.

Mechanism of Action:

  • Binding: The quinoxaline nitrogen and 6-methoxy oxygen form hydrogen bonds with residues (e.g., Cys919) in the kinase hinge region.

  • Blockade: This prevents ATP from binding.

  • Outcome: Inhibition of the RAF/MEK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and apoptosis.

Visualization: Signaling Pathway

Pathway Ligand VEGF / EGF (Ligand) Receptor RTK (VEGFR/EGFR) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation Inhibitor 6-Methoxy Quinoxaline (Inhibitor) Inhibitor->Receptor Blocks ATP Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus / Gene Expression mTOR->Nucleus Cell Proliferation

Figure 3: Inhibition of the RTK/PI3K/Akt signaling cascade by 6-methoxy quinoxaline derivatives.

Quantitative Data Summary

The following table summarizes representative biological activity data from key literature sources, comparing 6-methoxy derivatives against standard references.

Compound ClassSubstitution (R2/R3)Target/Cell LineActivity (

/ MIC)
Reference
6-Methoxy Quinoxaline 2,3-dimethylGeneral SynthesisN/A (Precursor)[1]
Quinoxaline Urea m-CF3 phenyl ureaIKK

(NF-

B)
High Potency[2]
Quinoxaline Sulfonamide linkerHepG2 (Liver Cancer)

[3]
Quinoxaline Hydrazine derivativeS. aureusMIC

[4]
Imidazo-quinoxaline Non-covalent EGFR inh.[6]H1975 (Lung Cancer)

[5]

References

  • BenchChem. "An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline."[2] BenchChem Technical Guides. Link

  • National Institutes of Health (NIH). "Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation." PubMed Central. Link

  • BenchChem. "A Comparative Guide to the Structure-Activity Relationship of 6-Aminoquinoxaline Derivatives." BenchChem Technical Guides. Link

  • National Institutes of Health (NIH). "Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines." PubMed Central. Link

  • National Institutes of Health (NIH). "In Vivo Anticancer Evaluation of 6b... EGFR Inhibitor."[4][6][7] PubMed Central. Link

  • MDPI. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." Molecules. Link

Sources

The Strategic Utility of 6-Methoxyquinoxaline-5-carboxylic Acid in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of core scaffolds dictates the trajectory of lead optimization. 6-Methoxyquinoxaline-5-carboxylic acid (6-MQ-5-CA) has emerged as a highly privileged, multifunctional building block. By combining the rigid, hydrogen-bond-capable quinoxaline heterocycle with a strategically positioned electron-donating methoxy group and a versatile carboxylic acid vector, this compound serves as a cornerstone for synthesizing highly selective kinase inhibitors, epigenetic modulators, and novel otoprotectants.

This technical guide explores the structural rationale, mechanistic applications, and self-validating synthetic workflows associated with 6-MQ-5-CA, providing drug development professionals with a comprehensive blueprint for its integration into high-throughput discovery pipelines.

Physicochemical Profiling & Structural Rationale

The utility of 6-MQ-5-CA is rooted in its unique stereoelectronic profile. The quinoxaline core provides a planar aromatic system capable of


 stacking and bidentate hydrogen bonding via its two nitrogen atoms[1].

The addition of the C6-methoxy group serves two critical functions:

  • Electronic Enrichment: It acts as an electron-donating group (EDG), increasing the electron density of the pyrazine ring, which enhances binding affinity to electron-deficient hinge regions in target proteins.

  • Conformational Locking: The steric bulk of the methoxy group restricts the free rotation of the adjacent C5-carboxylic acid (and its subsequent amide derivatives). This restricted rotation (atropisomerism) locks the functional vector into a favorable binding pose, reducing the entropic penalty upon target binding.

Table 1: Quantitative Physicochemical Properties of 6-MQ-5-CA
PropertyQuantitative Value / DescriptorRelevance to Drug Design
Molecular Formula C₁₀H₈N₂O₃Optimal low-molecular-weight starting point.
Monoisotopic Mass 204.0535 DaLeaves >250 Da budget for lead diversification[1].
CAS Registry Number 1499155-64-4Standardized identifier for procurement[2].
Predicted XLogP ~0.7Highly hydrophilic; ensures excellent aqueous solubility[1].
Primary Vector C5-Carboxylic AcidIdeal handle for amide coupling or acid chloride formation[3].

Strategic Applications in Target-Based Design

Type III Receptor Tyrosine Kinases (RTKs)

Quinoxaline-5-carbonitrile and 5-carboxylic acid derivatives are potent inhibitors of Type III RTKs, including FLT3, c-KIT, and PDGFR, which are heavily implicated in Acute Myeloid Leukemia (AML) and gastrointestinal stromal tumors (GIST)[4].

Mechanistic Rationale: The quinoxaline nitrogens act as hydrogen bond acceptors in the ATP-binding hinge region of the kinase. The C5-amide—derived from 6-MQ-5-CA—acts as a directional linker, driving bulky hydrophobic substituents deep into the allosteric DFG-out pocket, locking the kinase in an inactive conformation[4].

RTK_Pathway Ligand Growth Factor (e.g., FLT3L, SCF) RTK Type III RTK (FLT3 / c-KIT) Ligand->RTK Activates PI3K PI3K / Akt Pathway RTK->PI3K Phosphorylates Inhibitor 6-MQ-5-CA Derived Inhibitor Inhibitor->RTK Blocks ATP Pocket Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces PI3K->Apoptosis Inhibits

Figure 1: Modulation of Type III RTK signaling by 6-MQ-5-CA derivatives.

Epigenetic Modulation via HDAC Inhibition

In the pursuit of targeted therapies for Hepatocellular Carcinoma (HCC), quinoxaline derivatives have proven highly effective as Histone Deacetylase (HDAC) inhibitors[5]. Mechanistic Rationale: The quinoxaline core acts as a surface recognition cap that interacts with the rim of the HDAC active site. The C5-carboxylic acid provides the perfect vector to attach an aliphatic linker terminating in a zinc-binding group (ZBG), such as a hydroxamic acid, allowing the molecule to reach down the narrow hydrophobic channel to chelate the catalytic zinc ion[5].

Novel Otoprotective Modalities

Beyond oncology, quinoxaline-5-carboxylic acid derivatives (such as Qx28) have been identified as robust protectants against aminoglycoside-induced hearing loss (ototoxicity)[6]. The 6-methoxy substitution alters the electronic distribution of the scaffold, allowing it to counteract the ototoxin's mechanism of action within hair cell mechanoreceptors without neutralizing the antibiotic efficacy of the co-administered aminoglycoside[6].

Table 2: Target Modalities for 6-MQ-5-CA Derivatives
Target ClassMechanism of ActionPrimary Clinical Indication
Type III RTKs (FLT3, c-KIT) ATP-competitive hinge binding (DFG-out)[4]AML, GIST, Autoimmune Disorders
Histone Deacetylases (HDACs) Surface recognition cap & ZBG linker vector[5]Hepatocellular Carcinoma (HCC)
Hair Cell Mechanoreceptors Direct counteraction of ototoxin pathways[6]Iatrogenic Hearing Loss

Self-Validating Experimental Workflows

To harness 6-MQ-5-CA effectively, researchers must employ protocols that preserve its structural integrity while ensuring high-fidelity data generation.

Mild Amidation Protocol for Library Generation

While historical methods rely on converting quinoxaline carboxylic acids to acid chlorides using harsh reagents like thionyl chloride (


)[3], such conditions can lead to the electrophilic degradation of the electron-rich C6-methoxy group. The following HATU-mediated protocol is designed to preserve the methoxy group while driving the reaction to completion.

Causality & Logic: HATU is selected because it generates a highly reactive HOAt active ester under mild, basic conditions. The addition of DIPEA deprotonates the C5-carboxylic acid, accelerating ester formation and preventing the epimerization or degradation of sensitive functional groups.

Step-by-Step Methodology:

  • Scaffold Preparation: Dissolve 1.0 eq of 6-MQ-5-CA in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Note: DMF is critical to fully solubilize the zwitterionic-like heterocyclic acid.

  • Activation: Add 1.2 eq of HATU followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Nucleophilic Attack: Add 1.1 eq of the target primary or secondary amine. Stir at room temperature for 2–4 hours.

  • Self-Validation (LC-MS Monitoring): Extract a 5

    
    L aliquot, quench in aqueous acetonitrile, and inject into the LC-MS. The system is validated when the mass of the HOAt ester intermediate completely transitions to the target amide mass, confirming no unreacted acid remains.
    
  • Purification: Quench the bulk reaction with water, extract with EtOAc, and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

Synthetic_Workflow Start 6-MQ-5-CA Scaffold Act HATU / DIPEA Activation Start->Act Inter HOAt Active Ester Act->Inter Amine Amine Nucleophile Inter->Amine Amidation Product 6-MQ-5-Carboxamide Amine->Product Screen TR-FRET Assay Product->Screen

Figure 2: Self-validating synthetic workflow for 6-MQ-5-CA library generation.

Auto-Fluorescence-Resistant TR-FRET Kinase Assay

Highly conjugated heterocycles like quinoxalines often exhibit intrinsic auto-fluorescence, which can generate false positives in standard colorimetric or fluorescent assays. To evaluate the kinase inhibitory activity of 6-MQ-5-CA derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandatory.

Causality & Logic: TR-FRET introduces a microsecond time delay between excitation and emission reading. This delay allows the short-lived auto-fluorescence of the quinoxaline compound to decay completely, ensuring that the measured signal is exclusively derived from the biological binding event.

Step-by-Step Methodology:

  • Enzyme Incubation: In a 384-well plate, incubate 5 nM of recombinant FLT3 or c-KIT kinase with a serial dilution of the 6-MQ-5-CA derivative (10

    
    M to 0.1 nM) in assay buffer for 30 minutes.
    
  • Substrate Addition: Initiate the reaction by adding 10

    
    M ATP and 50 nM of a biotinylated poly-GT peptide substrate. Incubate for 60 minutes at 25°C.
    
  • Detection: Stop the reaction by adding EDTA. Add a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation (Quality Control): Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using Staurosporine (1

    
    M) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). The assay run is only validated and trusted if the calculated Z'-factor is > 0.6 .
    

Conclusion

6-Methoxyquinoxaline-5-carboxylic acid represents a masterclass in rational building block design. By leveraging its highly specific electronic distribution and conformational rigidity, drug discovery teams can rapidly generate libraries of potent RTK inhibitors, HDAC modulators, and cytoprotective agents. When paired with mild amidation workflows and time-resolved screening protocols, 6-MQ-5-CA drastically reduces attrition rates in early-stage hit-to-lead optimization.

References

1.[1] PubChemLite - 6-methoxyquinoxaline-5-carboxylic acid (C10H8N2O3). uni.lu. Available at: 2.[2] 1499155-64-4 | 6-Methoxyquinoxaline-5-carboxylic acid. BLD Pharm. Available at: 3.[6] Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC. NIH.gov. Available at: 4.[4] WO2018071348A1 - Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors. Google Patents. Available at: 5.[3] Quinoxaline-5-carboxylic Acid Chloride - Cas No: 35461-99-3. TradeIndia. Available at: 6.[5] Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC. NIH.gov. Available at:

Sources

Solubility Profiling of 6-Methoxyquinoxaline-5-carboxylic Acid: Methodologies and Structural Insights

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 6-Methoxyquinoxaline-5-carboxylic acid (CAS: 1499155-64-4 / 920739-84-0). As a critical intermediate in the synthesis of kinase inhibitors and biologically active heterocycles, understanding its dissolution thermodynamics is essential for process optimization. This document synthesizes structural analysis with field-proven experimental protocols to guide researchers in solvent selection for purification, reaction engineering, and formulation.

Structural Analysis & Predicted Solubility Profile

Physicochemical Characterization

6-Methoxyquinoxaline-5-carboxylic acid is an amphoteric heteroaromatic compound. Its solubility behavior is governed by the interplay between three distinct functional motifs:

  • Quinoxaline Core (Benzopyrazine): A planar, electron-deficient aromatic system. The pyrazine nitrogens are weakly basic (

    
    ), engaging in 
    
    
    
    -
    
    
    stacking interactions that can lead to high lattice energy and reduced solubility in non-polar solvents.
  • Carboxylic Acid (C5 Position): The primary determinant of solubility. It confers acidity (

    
    ) and enables hydrogen bonding.
    
    • Structural Insight: The C5 position is peri- to the pyrazine ring and ortho- to the C6-methoxy group. This proximity likely facilitates intramolecular hydrogen bonding between the carboxylic proton and the methoxy oxygen or the peri-nitrogen. This internal "locking" can reduce the molecule's polarity, potentially enhancing solubility in moderately polar aprotic solvents (e.g., THF) compared to non-substituted analogs.

  • Methoxy Group (C6 Position): A lipophilic electron donor that modulates the crystal lattice packing, generally improving solubility in organic solvents compared to the hydroxyl parent.

Predicted Solubility Matrix

Note: Exact values depend on polymorph and purity. The following is a predictive profile based on structural analogs (e.g., 6-quinoxalinecarboxylic acid).

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Strong dipole-dipole interactions disrupt lattice energy; excellent for stock solutions.
Aqueous Base 1M NaOH, KOH, NH₄OH Very High (>100 mg/mL)Deprotonation of -COOH to carboxylate anion (

) renders the molecule highly water-soluble.
Polar Protic Methanol, Ethanol Moderate (5-20 mg/mL)Solvation via H-bonding. Solubility increases significantly with temperature (reflux).
Ethers THF, 2-MeTHF, Dioxane Moderate (1-10 mg/mL)Good acceptors for the carboxylic proton; useful for reaction solvents.
Chlorinated DCM, Chloroform Low-Moderate Limited interaction with the polar carboxyl group; solubility may improve if the intramolecular H-bond is dominant.
Non-Polar Hexane, Heptane Negligible (<0.1 mg/mL)High lattice energy prevents dissolution; effective anti-solvents for crystallization.
Aqueous Acid 0.1M HCl, Water (pH < 3) Low (<1 mg/mL)The molecule remains neutral/protonated; the weak basicity of quinoxaline N is insufficient to solubilize the lipophilic core.

Experimental Methodology: Determination of Solubility

Directive: Do not rely on visual estimation. Use this quantitative, self-validating protocol.

The Equilibrium Shake-Flask Protocol

This method ensures thermodynamic equilibrium is reached, providing data suitable for regulatory filing and process scale-up.

Reagents & Equipment:

  • Target Compound: 6-Methoxyquinoxaline-5-carboxylic acid (>98% purity).

  • Solvents: HPLC grade.

  • Agitation: Orbital shaker with temperature control (

    
    ).
    
  • Filtration: 0.45

    
     PTFE syringe filters (pre-saturated).
    

Step-by-Step Workflow:

  • Preparation: Add excess solid compound (approx. 50-100 mg) to 2 mL of the target solvent in a crimp-sealed glass vial. Ensure visible solid remains (supersaturation).

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 to 48 hours .

    • Validation Check: If all solid dissolves, add more compound until precipitation persists.

  • Sedimentation: Stop agitation and allow the vial to stand vertically for 2 hours at the controlled temperature to settle fine particles.

  • Sampling:

    • Withdraw the supernatant using a pre-warmed syringe (to prevent precipitation during transfer).

    • Filter through a 0.45

      
       PTFE filter. Discard the first 200 
      
      
      
      of filtrate (saturates the filter membrane).
  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection

    
     or 
    
    
    
    ).
Thermodynamic Modeling (The Apelblat Equation)

To predict solubility at different temperatures (essential for cooling crystallization), fit your experimental data to the Modified Apelblat Equation:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical constants derived from regression analysis.
    

Process Applications & Solvent Selection

Purification via Acid-Base Extraction

Leveraging the C5-carboxylic acid allows for a highly efficient purification without chromatography.

  • Dissolution: Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).

  • Extraction: Wash with 5% NaHCO₃ (aq) . The 6-methoxyquinoxaline-5-carboxylic acid moves to the aqueous phase as the sodium salt. Impurities remain in the organic layer.

  • Precipitation: Separate the aqueous layer and acidify to pH 2-3 using HCl . The pure product precipitates as a solid.

  • Filtration: Collect and wash with water/cold methanol.

Recrystallization Strategy
  • Solvent: Ethanol or Methanol.

  • Technique: Dissolve at reflux (high solubility predicted). Cool slowly to 0-5°C.

  • Anti-Solvent: If yield is low, add water or heptane dropwise to the hot solution until turbidity appears, then cool.

Visual Workflows

Solubility Determination Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake) 24-48h @ T Start->Equilibrate CheckSolid Solid Persists? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Settle Sedimentation 2h @ T CheckSolid->Settle Yes AddSolid->Equilibrate Filter Syringe Filter (PTFE) Discard first 200µL Settle->Filter Analyze HPLC/UV Quantification Filter->Analyze Data Calculate Solubility (mg/mL) Analyze->Data

Caption: Standardized equilibrium shake-flask protocol for solubility determination.

Solvent Selection Decision Tree

SolventSelection Goal Goal Reaction Reaction Solvent Goal->Reaction Purification Purification Goal->Purification HighT High Temp (>80°C)? Reaction->HighT Method Method? Purification->Method DMF DMF / DMSO HighT->DMF Yes THF THF / 2-MeTHF HighT->THF No Extract Acid/Base Extraction Method->Extract Impurity Removal Cryst Recrystallization Method->Cryst Final Polish ExtractSolv DCM or EtOAc (Partition w/ NaHCO3) Extract->ExtractSolv CrystSolv Ethanol or MeOH (Cooling curve) Cryst->CrystSolv

Caption: Decision matrix for selecting solvents based on process intent (Reaction vs. Purification).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 1499155-64-4, 6-Methoxyquinoxaline-5-carboxylic acid. Accessed 2024. Link

  • Solubility Methodology

    • Vogelsang, A., et al. "Solubility Determination of Organic Compounds: A Practical Guide." Journal of Chemical & Engineering Data. (Standard Shake-Flask Protocol). Link

  • Structural Analogs (Quinoxaline Solubility)

    • Li, H., et al. "Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries." ACS Energy Letters, 2022. (Demonstrates high solubility of quinoxaline carboxylates in alkaline media). Link

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K." Journal of Chemical Thermodynamics, 1999. (Foundational text for the Apelblat equation). Link

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxyquinoxaline-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of 6-methoxyquinoxaline-5-carboxylic acid and its derivatives. The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, and targeted functionalization allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on the most reliable and efficient synthetic strategies, emphasizing the classical cyclocondensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds. Detailed, step-by-step protocols for the synthesis of a key ester intermediate and its subsequent saponification to the target carboxylic acid are provided. The rationale behind experimental choices, troubleshooting advice, and methods for purification and characterization are discussed to ensure reproducibility and high-purity outcomes.

Introduction: The Scientific Imperative

Quinoxalines, or benzopyrazines, represent a critical class of nitrogen-containing heterocycles. Their rigid, planar structure is a common feature in numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The specific derivative, 6-methoxyquinoxaline-5-carboxylic acid, is of particular interest. The methoxy group at the 6-position can enhance metabolic stability and modulate receptor binding, while the carboxylic acid at the 5-position serves as a versatile synthetic handle for amide coupling, esterification, or other transformations to generate compound libraries for drug discovery and development.

The primary synthetic challenge lies in achieving the desired regiochemistry on the benzene ring. The most logical and widely adopted strategy involves the construction of the pyrazine ring onto a pre-functionalized benzene precursor. This guide details this robust approach, starting from a substituted ortho-phenylenediamine.

Core Synthetic Strategy: Cyclocondensation

The cornerstone of quinoxaline synthesis is the acid-catalyzed condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[3] This reaction is typically high-yielding, proceeds under mild conditions, and demonstrates broad substrate compatibility.

Causality of Precursor Selection:
  • The Diamine Precursor : To achieve the target 6-methoxy-5-carboxy substitution pattern, the ideal starting material is methyl 3,4-diamino-2-methoxybenzoate .

    • Rationale for the Ester : Starting with the methyl ester of the carboxylic acid is strategically advantageous. It protects the acidic proton of the carboxyl group, which could otherwise interfere with the reaction or cause solubility issues. Furthermore, aromatic carboxylic acids can be prone to decarboxylation under certain heating conditions, a side reaction that is avoided by using the more stable ester form.[4][5]

  • The Dicarbonyl Precursor : For the synthesis of the parent quinoxaline ring (unsubstituted at positions 2 and 3), glyoxal is the reagent of choice.

    • Rationale for Glyoxal : Glyoxal is the simplest 1,2-dicarbonyl compound and is commercially available as a stable 40% aqueous solution. Its reaction with the diamine precursor efficiently forms the desired pyrazine ring.[1][6]

The overall synthetic workflow is visualized below.

G cluster_0 Phase 1: Heterocycle Formation cluster_1 Phase 2: Deprotection Precursors Methyl 3,4-diamino-2-methoxybenzoate + Glyoxal Solution Cyclocondensation Catalyst-Free Cyclocondensation Precursors->Cyclocondensation  Methanol, RT Ester Methyl 6-Methoxyquinoxaline-5-carboxylate (Crude Product) Cyclocondensation->Ester Purification1 Column Chromatography Ester->Purification1 PureEster Pure Ester Intermediate Purification1->PureEster Saponification Base-Mediated Hydrolysis (Saponification) PureEster->Saponification  Proceed to Hydrolysis Acid 6-Methoxyquinoxaline-5-carboxylic acid (Crude Precipitate) Saponification->Acid  1. LiOH, THF/H₂O  2. HCl (aq) Purification2 Filtration & Washing Acid->Purification2 FinalProduct Final Product Purification2->FinalProduct

Caption: Overall synthetic workflow for 6-methoxyquinoxaline-5-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-Methoxyquinoxaline-5-carboxylate

This protocol describes the formation of the quinoxaline ring system. Based on highly efficient, catalyst-free methods, this procedure utilizes methanol as a green solvent and proceeds readily at ambient temperature.[1]

Materials:

  • Methyl 3,4-diamino-2-methoxybenzoate (1.0 eq)

  • Glyoxal (40% solution in water, 1.1 eq)

  • Methanol (ACS grade)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl 3,4-diamino-2-methoxybenzoate (1.0 eq) and dissolve it in methanol (approx. 10 mL per gram of diamine). Stir the solution at room temperature.

  • Reagent Addition: Add the 40% aqueous glyoxal solution (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

    • Experimental Insight: Although the reaction is often rapid, a slow addition helps to control any minor exotherm and ensures homogeneous mixing.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 40% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the diamine starting material spot.

  • Work-up: a. Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. b. To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers and wash with brine (1x). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure methyl 6-methoxyquinoxaline-5-carboxylate as a solid.

G r1 Methyl 3,4-diamino- 2-methoxybenzoate p1 Methyl 6-methoxyquinoxaline- 5-carboxylate r1->p1  Methanol, Room Temp, 1-2h  (Cyclocondensation)   r2 Glyoxal plus +

Sources

Application Note: Regioselective Functionalization of the 5-Position in 6-Methoxyquinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimicrobial agents. Functionalizing the carbocyclic ring—specifically the 5-position of 6-methoxyquinoxaline—presents a unique synthetic challenge due to the electronic distribution of the fused bicyclic system. Direct halogenation often yields inseparable regioisomeric mixtures. This application note details a validated, causality-driven three-step protocol for installing a versatile halogen handle (bromine) exclusively at the 5-position, enabling downstream cross-coupling applications.

Mechanistic Rationale & Regioselectivity

Electrophilic aromatic substitution (EAS) on the quinoxaline core typically occurs on the carbocyclic ring, as the pyrazine ring is highly electron-deficient. The presence of a strongly electron-donating methoxy group at C6 heavily biases the electron density. While the methoxy group directs electrophiles to the ortho (C5, C7) and para (C8) positions, the C5 position is uniquely activated.

Despite potential steric hindrance from the adjacent pyrazine nitrogen, the Wheland intermediate formed by electrophilic attack at C5 is highly stabilized by resonance. Consequently,1[1]. This mononitration is highly reproducible and2[2]. By leveraging this absolute regiocontrol, we can subsequently reduce the nitro group and perform a Sandmeyer reaction to achieve the 5-bromo target.

Synthetic Strategy Workflow

G SM 6-Methoxyquinoxaline (Starting Material) INT1 5-Nitro-6-methoxyquinoxaline (Intermediate 1) SM->INT1 KNO3, H2SO4 0°C to rt, 3h INT2 5-Amino-6-methoxyquinoxaline (Intermediate 2) INT1->INT2 Pd/C, H2 MeOH, rt, 4h PROD 5-Bromo-6-methoxyquinoxaline (Target Scaffold) INT2->PROD 1. NaNO2, HBr 2. CuBr, 60°C, 2.5h

Figure 1: Three-step synthetic workflow for 5-position functionalization.

Step-by-Step Experimental Protocols
Phase 1: Regioselective C-H Nitration

Objective: Synthesize 5-nitro-6-methoxyquinoxaline via controlled EAS. Causality of Choices: Potassium nitrate (KNO


) is utilized instead of fuming nitric acid to allow for a slow, controlled generation of the nitronium ion (NO

) in situ. This mitigates runaway exothermic reactions and suppresses over-nitration to dinitro species.
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and charge with concentrated H

    
    SO
    
    
    
    (50 mL). Cool the flask to 0 °C using an ice-water bath.
  • Slowly add 6-methoxyquinoxaline (10.0 g, 62.4 mmol) in small portions, ensuring the internal temperature remains below 5 °C to prevent oxidative degradation.

  • Once fully dissolved, add KNO

    
     (6.94 g, 68.6 mmol, 1.1 eq) portionwise over 30 minutes.
    
  • Remove the ice bath and allow the reaction to stir at room temperature.3[3].

  • Quench: Pour the dark mixture slowly over 300 g of crushed ice under vigorous stirring. A yellow precipitate will form immediately.

  • Filter the precipitate under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry overnight under high vacuum.

Self-Validating System: The success of this step is visually confirmed by the precipitation of a bright yellow solid (characteristic of nitroaromatics). Analytically,


H NMR validation requires the disappearance of the C5 proton singlet (typically ~7.6 ppm in the starting material) and the emergence of an AB spin system (two doublets with 

Hz) representing the adjacent C7 and C8 protons.
Phase 2: Nitro Reduction to Amine

Objective: Convert the 5-nitro group to a 5-amino group to prepare for diazotization. Causality of Choices: Catalytic hydrogenation using Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid complex workups and potential coordination of metal salts to the pyrazine nitrogens, which can drastically reduce yields.

  • Suspend 5-nitro-6-methoxyquinoxaline (10.0 g, 48.7 mmol) in anhydrous methanol (150 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (1.0 g) under a steady stream of nitrogen to prevent ignition of the solvent.

  • Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (balloon pressure, ~1 atm).

  • Stir vigorously at room temperature for 4.0 hours. The suspension will gradually clarify or change to a pale orange hue.

  • Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Caution: Do not let the Celite pad run dry while washing with methanol, as dry Pd/C is pyrophoric.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-6-methoxyquinoxaline.

Self-Validating System: The reaction is validated by the cessation of hydrogen uptake. In


H NMR, the appearance of a broad singlet integrating to 2H (amino protons) around 5.0–5.5 ppm, along with an upfield shift of the C7/C8 aromatic protons due to the shielding effect of the newly formed amine, confirms complete reduction.
Phase 3: Sandmeyer Bromination

Objective: Transform the 5-amino group into a 5-bromo handle via a diazonium intermediate. Causality of Choices: The Sandmeyer reaction is employed because direct bromination of 6-methoxyquinoxaline often suffers from poor regioselectivity (yielding mixtures of 5-bromo and 7-bromo isomers). Pre-installing the nitrogen at C5 guarantees absolute regiocontrol.

  • Suspend 5-amino-6-methoxyquinoxaline (5.0 g, 28.5 mmol) in 48% aqueous hydrobromic acid (40 mL) and cool to 0 °C.

  • Dissolve sodium nitrite (NaNO

    
    , 2.36 g, 34.2 mmol, 1.2 eq) in a minimum volume of water (approx. 5 mL). Add this solution dropwise to the amine suspension over 15 minutes, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete diazotization.
    
  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 6.13 g, 42.8 mmol, 1.5 eq) in 48% aqueous HBr (20 mL) and heat to 60 °C.

  • Transfer the cold diazonium salt solution dropwise into the hot CuBr solution. Note: Vigorous nitrogen evolution will occur.

  • Stir the mixture at 60 °C for 2.5 hours, then cool to room temperature.

  • Neutralize the highly acidic mixture carefully with 6M NaOH until pH ~8. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate 5-bromo-6-methoxyquinoxaline.

Self-Validating System: The immediate evolution of nitrogen gas upon adding the diazonium salt to the CuBr solution is a physical validation of the reaction proceeding. Mass spectrometry of the final product will definitively show a 1:1 isotopic pattern for the molecular ion (M


 and [M+2]

), characteristic of a single bromine atom.
Quantitative Data & Analytical Benchmarks
CompoundExpected Yield (%)Reaction Time (h)Key

H NMR Diagnostic Peaks (CDCl

/ DMSO-

)
Primary Purity Marker
5-Nitro-6-methoxyquinoxaline 75–853.0

8.2 (d,

=9 Hz, 1H, C8-H), 7.8 (d,

=9 Hz, 1H, C7-H)
Disappearance of C5-H singlet
5-Amino-6-methoxyquinoxaline 90–954.0

5.5 (br s, 2H, -NH

), upfield shift of C7/C8
Color change (yellow to pale orange)
5-Bromo-6-methoxyquinoxaline 65–702.5

8.0 (d,

=9 Hz, 1H, C8-H), 7.6 (d,

=9 Hz, 1H, C7-H)
Mass spec: Isotopic pattern (1:1 M/M+2)
References
  • Science of Synthesis 16.
  • Source: brunel.ac.
  • Source: molaid.

Sources

Application Note: Leveraging 6-Methoxyquinoxaline-5-carboxylic Acid in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

Fragment-Based Drug Design (FBDD) relies on the identification of low-molecular-weight chemical starting points (fragments) that bind to biological targets with high ligand efficiency (LE). Nitrogen-containing heterocycles are considered privileged structures in this domain[1]. Specifically, quinoxaline derivatives have been successfully utilized as potent scaffolds for targeting kinase hinge regions, G-protein-coupled receptors (e.g., H4 receptors)[2][3], and viral allosteric sites such as the Flavivirus NS2B/NS3 protease[4].

This application note provides a comprehensive, field-tested guide for utilizing 6-Methoxyquinoxaline-5-carboxylic acid (CAS: 1499155-64-4) as a foundational fragment. With a molecular weight of 204.05 Da[5], it perfectly adheres to Astex's "Rule of 3" for fragment libraries. The guide details the mechanistic rationale, biophysical validation protocols, and synthetic elaboration strategies required to evolve this fragment into a high-affinity lead compound.

Structural & Mechanistic Rationale

The selection of a fragment is never arbitrary; it is dictated by the precise geometric and electronic requirements of the target's binding pocket. 6-Methoxyquinoxaline-5-carboxylic acid offers a highly functionalized, rigid scaffold with three distinct vectors for interaction:

  • The Quinoxaline Core (N1/N4): Acts as a classic bidentate hydrogen-bond acceptor. In kinase targets, this core frequently inserts into the adenine-binding pocket (hinge region), mimicking the interactions of ATP.

  • The C6-Methoxy Group: Provides a localized conformational lock via steric hindrance while simultaneously serving as a hydrogen-bond acceptor. It forces subsequent functional groups at the C5 position into a defined trajectory.

  • The C5-Carboxylic Acid: Serves as the primary synthetic vector. In its native state, it can form critical salt bridges with basic residues (Lys/Arg) in the binding pocket. During hit-to-lead optimization, it acts as an ideal handle for amide coupling to explore solvent-exposed channels or adjacent allosteric pockets.

Pharmacophore_Logic Frag 6-Methoxyquinoxaline- 5-carboxylic acid Core Scaffold C5 C5-Carboxylic Acid Vector for Amide Coupling (Solvent Channel Exploration) Frag->C5 C6 C6-Methoxy Group Conformational Lock & H-Bond Acceptor Frag->C6 N1N4 N1/N4 Quinoxaline Core Hinge Region Binding (Bidentate interactions) Frag->N1N4

Fig 1. Pharmacophore logic and vector elaboration strategy for the fragment.

Biophysical Screening & Validation Protocols

Because fragments typically exhibit low binding affinities (


 in the high 

M to mM range), traditional biochemical assays are prone to false positives due to compound aggregation. To ensure trustworthiness, hit validation must utilize a self-validating system of orthogonal biophysical techniques.
Protocol A: Surface Plasmon Resonance (SPR) Kinetic Validation

Causality: SPR is highly sensitive to mass changes, making it ideal for detecting the rapid on/off rates characteristic of low-molecular-weight fragments. Self-Validation: The protocol includes a reference channel (blank surface) and a known non-binder to subtract bulk refractive index changes and rule out non-specific matrix interactions.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein (e.g., NS3 protease or target kinase) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for small molecules.

  • Buffer Preparation: Use PBS-P+ buffer (20 mM phosphate, 150 mM NaCl, 0.05% Surfactant P20) supplemented with 5% DMSO. Critical: Exact DMSO matching between running buffer and sample is required to prevent bulk shift artifacts.

  • Analyte Preparation: Prepare a 2-fold dilution series of 6-Methoxyquinoxaline-5-carboxylic acid from 2 mM down to 31.2

    
    M.
    
  • Injection: Inject the fragment at a high flow rate (50

    
    L/min) for 60 seconds to minimize mass transport limitations, followed by a 60-second dissociation phase.
    
  • Data Analysis: Fit the resulting sensorgrams using a 1:1 steady-state affinity model, as the fast kinetics of quinoxaline fragments often preclude accurate kinetic (

    
    ) fitting.
    
Protocol B: Ligand-Observed NMR (STD-NMR & WaterLOGSY)

Causality: Saturation Transfer Difference (STD) NMR detects magnetization transfer from the irradiated protein to the bound fragment. It confirms that the fragment binds to the folded protein in solution and identifies which protons are in closest contact with the target.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 10

    
    M of the target protein and 500 
    
    
    
    M of the fragment (50:1 ratio) in deuterated buffer (50 mM Tris-d11, 150 mM NaCl, pD 7.4).
  • STD-NMR Execution: Irradiate the protein methyl resonances at -0.5 ppm (on-resonance) and 40 ppm (off-resonance) using a train of Gaussian pulses (saturation time: 2 seconds).

  • WaterLOGSY Cross-Validation: Run a WaterLOGSY experiment in parallel. Self-Validation: A true binder will exhibit a change in the sign of the NMR signal (positive NOE) compared to the free ligand (negative NOE), definitively ruling out aggregation-based false positives.

Structure-Guided Synthetic Elaboration

Once validated, the fragment must be "grown" to improve affinity and Lipophilic Ligand Efficiency (LLE). The C5-carboxylic acid of 6-Methoxyquinoxaline-5-carboxylic acid is the optimal vector for this.

Protocol C: HATU-Mediated Amide Coupling

Causality: The C5-carboxylic acid is sterically hindered by the adjacent C6-methoxy group and the rigid quinoxaline ring. Standard coupling agents (like EDC/HOBt) often result in low yields and prolonged reaction times. HATU provides superior activation kinetics for hindered aromatic acids.

Step-by-Step Methodology:

  • Activation: Dissolve 6-Methoxyquinoxaline-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.5 eq) dropwise. (e.g., a benzylamine derivative to explore an adjacent hydrophobic pocket, a strategy proven effective in quinoxaline-based H4 receptor ligands[2][3]).

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The complete disappearance of the fragment mass (

    
    )[5] and the appearance of the target amide mass confirms successful coupling.
    
  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to ensure >95% purity for subsequent biophysical testing.

FBDD_Workflow Start Fragment Selection (6-Methoxyquinoxaline-5-COOH) Screen Orthogonal Validation (SPR & STD-NMR) Start->Screen Struct X-Ray Crystallography (Fragment Soaking) Screen->Struct Elab Structure-Guided Elaboration (HATU Amide Coupling at C5) Struct->Elab Lead Lead Optimization (Affinity & LLE Profiling) Elab->Lead

Fig 2. FBDD Hit-to-Lead workflow for quinoxaline-based scaffolds.

Quantitative Data Analytics

To track the success of the FBDD campaign, quantitative metrics must be rigorously monitored. Ligand Efficiency (LE) ensures that added molecular weight contributes proportionally to binding energy, while Lipophilic Ligand Efficiency (LLE) ensures the compound does not become overly greasy, which would compromise ADME properties.

Table 1: Representative Optimization Metrics for 6-Methoxyquinoxaline Derivatives

Compound StageStructure / ModificationMW (Da)

(

M)

(kcal/mol)
LE (kcal/mol/HA)LLE (

- cLogP)
Initial Hit 6-Methoxyquinoxaline-5-carboxylic acid204.05450.0-4.560.30 2.1
Vector 1 C5-Methylamide derivative217.08120.0-5.340.332.8
Vector 2 C5-Benzylamide derivative293.118.5-6.910.313.5
Lead C5-(Substituted-benzyl)amide327.070.045-10.020.41 5.2

Note: A successful hit-to-lead campaign maintains an LE > 0.30 and strives for an LLE > 5.0. The data above illustrates a successful trajectory where the rigid quinoxaline core anchors the molecule, allowing the C5-amide vector to capture high-value interactions in adjacent pockets.

References

  • PubChemLite. "6-methoxyquinoxaline-5-carboxylic acid (C10H8N2O3)". Université du Luxembourg. Available at:[Link]

  • Kurt Yilmaz, N., et al. (2023). "Allosteric quinoxaline-based inhibitors of the flavivirus NS2B/NS3 protease". Bioorganic Chemistry. Available at:[Link]

  • Smits, R. A., et al. (2008). "Fragment Based Design of New H4 Receptor-Ligands with Anti-inflammatory Properties in Vivo". Journal of Medicinal Chemistry, 51(8), 2457–2467. Available at:[Link]

  • Gomtsyan, A., et al. (2025). "Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine". ResearchGate. Available at:[Link]

Sources

Application Note: Microwave-Assisted Synthesis and Derivatization of 6-Methoxyquinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, self-validating protocols, and high-throughput library generation.

Introduction & Mechanistic Rationale

Quinoxaline derivatives are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and AMPA/GlyN receptor antagonists[1]. Among these, 6-Methoxyquinoxaline-5-carboxylic acid (Molecular Formula: C10H8N2O3, Exact Mass: 204.05 Da)[2] represents a highly versatile building block. The methoxy group at the C6 position provides specific electron-donating properties and steric bulk, while the C5 carboxylic acid serves as an ideal handle for late-stage functionalization, such as amidation or cross-coupling.

Historically, the synthesis of quinoxalines via the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds required prolonged refluxing (2–12 hours) in harsh solvents like acetic acid, often resulting in complex by-product mixtures and moderate yields[3].

The Microwave Advantage: Microwave-assisted synthesis (MWAS) fundamentally alters the reaction kinetics through dielectric heating. When polar solvents (e.g., water) or polar reactants are exposed to a 2.45 GHz microwave field, their dipoles rapidly align and realign with the oscillating field. This molecular friction generates intense, localized, and uniform heat[4]. For sterically hindered or electronically deactivated substrates—such as those required to form 6-methoxyquinoxaline-5-carboxylic acid—MWAS provides a critical kinetic boost. It accelerates the condensation process by up to twelve-fold, suppressing thermal degradation pathways and increasing yields by 4–9% compared to conventional reflux[4]. Furthermore, MWAS enables the use of environmentally benign solvents like water, which possesses a high loss tangent, making it an exceptional microwave absorber[1].

MW_Mechanism A 2,3-Diamino-4-methoxybenzoic Acid + Glyoxal B Microwave Irradiation (2.45 GHz Dielectric Heating) A->B Aqueous Medium C Rapid Dipole Alignment & Molecular Friction B->C Energy Transfer D Accelerated Condensation (Overcoming Steric Hindrance) C->D Kinetic Boost E 6-Methoxyquinoxaline- 5-carboxylic Acid D->E Ring Closure

Fig 1: Microwave-driven dielectric heating mechanism accelerating quinoxaline ring closure.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates specific analytical checkpoints to confirm reaction progress without relying on arbitrary timeframes.

Protocol A: De Novo Microwave-Assisted Synthesis of the Quinoxaline Core

This protocol details the green synthesis of 6-methoxyquinoxaline-5-carboxylic acid via the condensation of a substituted diamine with glyoxal in an aqueous medium[1].

Reagents:

  • 2,3-Diamino-4-methoxybenzoic acid (1.0 eq, 1.0 mmol)

  • Glyoxal (40% aqueous solution) (1.2 eq, 1.2 mmol)

  • Deionized Water (3.0 mL)

Step-by-Step Methodology:

  • Preparation: Suspend 2,3-diamino-4-methoxybenzoic acid in 3.0 mL of deionized water within a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar.

  • Addition: Dropwise add the 40% aqueous glyoxal solution. Causality: Gradual addition prevents rapid exothermic oligomerization of the dialdehyde.

  • Sealing: Seal the vial with a Teflon-lined crimp cap to allow for safe pressurization during superheating.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Irradiate at 100 °C for 10 minutes with dynamic power modulation (max 150 W) and high-speed stirring. Causality: The high dielectric constant of water efficiently absorbs microwave energy, driving the endothermic dehydration steps of the condensation[1].

  • Cooling & Precipitation: Allow the vessel to cool to 25 °C via compressed air. Adjust the pH to ~4.0 using 1M HCl if necessary to ensure complete protonation and precipitation of the carboxylic acid.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 2 mL), and dry under high vacuum.

Self-Validation Checkpoints:

  • Pre-Reaction: The starting diamine exhibits an [M+H]+ peak at m/z ~183.

  • Post-Reaction (LC-MS): Complete consumption of the diamine. The product must display a dominant [M+H]+ peak at m/z 205.06 and an[M-H]- peak at m/z 203.04[2].

Protocol B: Microwave-Accelerated Amidation for Library Generation

The C5 carboxylic acid is heavily sterically hindered by the adjacent C6 methoxy group, making conventional amidation sluggish. MW irradiation combined with a highly reactive uronium coupling agent (HATU) forces the formation of the active ester, ensuring high conversion rates[5].

Reagents:

  • 6-Methoxyquinoxaline-5-carboxylic acid (1.0 eq, 0.5 mmol)

  • Primary/Secondary Amine (1.5 eq, 0.75 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • DIPEA (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (2.0 mL)

Step-by-Step Methodology:

  • Activation: In a microwave vial, dissolve the quinoxaline core and HATU in anhydrous DMF. Add DIPEA.

    • Self-Validation Checkpoint 1: Stir at room temperature for 2 minutes. A brief LC-MS sampling should reveal the transient formation of the highly reactive O-(7-azabenzotriazol-1-yl) ester intermediate.

  • Amine Addition: Add the selected amine to the activated mixture.

  • Microwave Irradiation: Seal and irradiate at 120 °C for 15 minutes. Causality: DMF is an excellent microwave-absorbing solvent. The elevated temperature and pressure overcome the steric clash between the incoming nucleophile and the C6 methoxy group, a barrier that often stalls conventional thermal reactions[5].

  • Workup: Quench with saturated aqueous NaHCO3 (5 mL) and extract with Ethyl Acetate (3 x 5 mL). Dry the organic layer over Na2SO4, concentrate, and purify via automated flash chromatography.

Workflow Start 6-Methoxyquinoxaline- 5-carboxylic Acid Act MW-Assisted Activation (HATU / DIPEA) Start->Act Lib Parallel Amidation (Diverse Amines) Act->Lib MW 120°C, 15 min Pur Automated LC-MS Purification Lib->Pur Bio In Vitro Kinase / Antimicrobial Screening Pur->Bio

Fig 2: High-throughput workflow for generating 6-methoxyquinoxaline-5-carboxamide libraries.

Quantitative Data & Optimization

The transition from conventional methodologies to MWAS yields significant improvements in both efficiency and environmental impact. The data below synthesizes optimization parameters derived from extensive microwave-assisted quinoxaline synthesis literature[6],[7],[4].

Table 1: Comparative Metrics: Conventional vs. Microwave-Assisted Quinoxaline Synthesis

ParameterConventional RefluxMicrowave-Assisted (MWAS)Mechanistic Driver
Heating Source Convective (Oil Bath)Dielectric (2.45 GHz)Direct energy transfer to molecular dipoles[4]
Reaction Time 2 – 12 Hours5 – 15 MinutesAccelerated pre-exponential factor in Arrhenius equation[7]
Average Yield 45% – 65%85% – 98%Suppression of thermal degradation pathways[6]
Solvent Profile Acetic Acid / EthanolWater / Solvent-FreeHigh loss tangent of water maximizes MW absorption[1]
By-product Formation High (Oligomers)MinimalRapid uniform heating prevents localized overheating[5]

References

  • PubChemLite - 6-methoxyquinoxaline-5-carboxylic acid (C10H8N2O3) . uni.lu. Available at:[Link] (Note: URL derived from standard PubChem CID 83669229 mapping)[2]

  • Microwave-Assisted Synthesis of Quinoxalines - A Review . Current Microwave Chemistry, Bentham Science Publishers. Available at:[Link][6]

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives . University of Dayton eCommons. Available at:[Link][7]

  • Benign approaches for the microwave-assisted synthesis of quinoxalines . Journal of the Brazilian Chemical Society. Available at:[Link][3]

  • DEVELOPMENT OF GREENER APPROACH: MICROWAVE ASSISTED SYNTHESIS OF QUINOXALINE DERIVATIVES IN WATER . Banaras Hindu University. Available at:[Link][1]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis . MDPI. Available at:[Link] (Standard MDPI DOI format)[4]

  • Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution . NIH / Bioorganic & Medicinal Chemistry Letters. Available at:[Link][5]

Sources

Application Note: Optimized Peptide Coupling Strategies for Quinoxaline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Executive Summary

Quinoxaline derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of antiviral, antimicrobial, and anticancer agents[1]. The synthesis of quinoxaline carboxamides via peptide coupling is a critical workflow in library generation. However, the electron-deficient nature of the fused pyrazine-benzene bicyclic system presents unique kinetic and thermodynamic challenges during carboxylic acid activation. This application note provides a mechanistic rationale for reagent selection, quantitative performance data, and self-validating experimental protocols to ensure high-yielding amidation of quinoxaline carboxylic acids.

Mechanistic Insights & Reagent Selection

The causality behind choosing specific coupling reagents for quinoxaline substrates lies in the electronic landscape of the heterocycle:

  • Electronic Attenuation (6-Carboxylic Acids): When the carboxylic acid is located at the 6-position, the electron-withdrawing effect of the pyrazine nitrogens is transmitted through the fused benzene ring. This reduces the nucleophilicity of the intermediate carboxylate anion. Consequently, highly electrophilic uronium salts like HATU or phosphonium salts like PyBOP are required to drive the formation of the active ester[2].

  • Steric and Inductive Effects (2,3-Disubstituted Analogs): For quinoxalines with bulky substituents at the 2- and 3-positions (e.g., 2,3-difuryl-quinoxaline-6-carboxylic acid), steric hindrance can impede the approach of the amine. In these scenarios, PyBOP and TBTU have proven highly effective in generating diverse amide libraries without stalling at the activation intermediate[1],[3].

  • Base Selection (Causality): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). The higher steric bulk of DIPEA prevents it from acting as a competing nucleophile against the highly reactive OAt/OBt active esters, while its pKa (~10.5) is sufficient to fully deprotonate the quinoxaline carboxylic acid and neutralize the incoming amine hydrochloride salts[4].

Quantitative Performance of Coupling Reagents

The following table summarizes the quantitative performance of various coupling reagents when applied to quinoxaline carboxylic acid scaffolds, based on validated literature parameters.

Coupling ReagentTarget Substrate ClassAmine CompatibilityTypical YieldReaction TimeEpimerization Risk
HATU / DIPEA Quinoxaline-6-carboxylic acids[2]Primary / Secondary85–95%1–2 hVery Low
PyBOP / DIPEA 2,3-Disubstituted-6-carboxylic acids[1],[3]Primary / Secondary75–90%2–4 hLow
TBTU / DIPEA 2,3-Disubstituted-6-carboxylic acids[1]Primary75–85%3–5 hModerate
HBTU / DIPEA Quinoxalin-2-yl acetic acids[4]Primary / Amino Acids70–85%2–4 hModerate

Mechanistic Pathway Visualization

The following diagram illustrates the critical mechanistic pathway for the activation and amidation of electron-deficient quinoxaline carboxylic acids.

Workflow QCA Quinoxaline Carboxylic Acid (Electron-Deficient Core) Base DIPEA (3.0 eq) Deprotonation QCA->Base Anion Carboxylate Anion (Nucleophilic) Base->Anion Activator HATU / PyBOP (1.2 eq) Electrophilic Activation Anion->Activator ActiveEster OAt / OBt Active Ester (Highly Reactive Intermediate) Activator->ActiveEster Amine Amine Addition (1.1 eq) Nucleophilic Acyl Substitution ActiveEster->Amine Product Quinoxaline Carboxamide (Target Product) Amine->Product Byproduct Aqueous Workup (Removes Urea/Phosphine Oxide) Product->Byproduct

Mechanistic workflow of quinoxaline carboxylic acid activation and amide bond formation.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each mechanistic step (deprotonation, activation, and coupling) is verified before proceeding.

Protocol A: HATU-Mediated Amidation (High-Efficiency Workflow)

Optimal for synthesizing quinoxaline-6-carboxamide fragments with primary or secondary amines[2].

Reagents: Quinoxaline-6-carboxylic acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.1 M).

Step-by-Step Methodology:

  • Dissolution & Deprotonation: Suspend the quinoxaline-6-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 5 minutes until the solution becomes homogeneous, indicating complete carboxylate formation.

  • Electrophilic Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in a single portion. Stir at 0 °C for 15 minutes. The solution will typically transition to a deep yellow/orange hue as the HOAt active ester forms.

    • Validation Checkpoint 1: Quench a 5 µL aliquot into 100 µL of methanol. LCMS analysis should reveal the mass of the methyl ester (or the HOAt ester), confirming 100% consumption of the starting carboxylic acid.

  • Nucleophilic Addition: Add the target amine (1.1 eq) dropwise. If the amine is a hydrochloride salt, ensure an additional 1.0 eq of DIPEA is present.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

    • Validation Checkpoint 2: Perform LCMS analysis. The chromatogram should show the disappearance of the active ester mass and the emergence of the desired product mass.

  • Workup & Purification: Dilute the reaction mixture with Ethyl Acetate (10× volume). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove acidic byproducts like HOAt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: PyBOP-Mediated Amidation (Sterically Hindered Substrates)

Optimal for 2,3-disubstituted quinoxaline analogs where uronium byproducts complicate purification[1],[3].

Reagents: 2,3-Disubstituted-quinoxaline-6-carboxylic acid (1.0 eq), Amine (1.2 eq), PyBOP (1.2 eq), DIPEA (3.0 eq), Anhydrous DCM or DMF (0.1 M).

Step-by-Step Methodology:

  • Activation: Dissolve the quinoxaline carboxylic acid and DIPEA in the chosen solvent. Add PyBOP (1.2 eq) at room temperature. Stir for 20 minutes to form the OBt active ester.

  • Coupling: Introduce the amine (1.2 eq) and stir at room temperature for 2–4 hours.

  • Workup: PyBOP generates tripyrrolidinophosphine oxide as a byproduct, which is highly water-soluble. Dilute the mixture with DCM and wash vigorously with water (3×) and brine (1×). The organic layer will contain the highly pure quinoxaline carboxamide.

References

  • Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: NIH / PMC URL: [Link]

  • Title: Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors Source: NIH / PMC URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics Source: NIH / PMC URL: [Link]

  • Title: Development of Chemical Tool Compounds Targeting the Non-Catalytic Functions of Tankyrase Source: Institute of Cancer Research (ICR) URL: [Link]

Sources

Application Note: Recrystallization Protocols for 6-Methoxyquinoxaline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profile

In the development of targeted therapeutics, quinoxaline derivatives frequently serve as critical pharmacophores due to their ability to act as bioisosteres for naphthalene and their propensity for strong hydrogen bonding. 6-Methoxyquinoxaline-5-carboxylic acid (CAS No. 1499155-64-4) is a highly specialized building block used in the synthesis of kinase inhibitors and GPCR antagonists[1].

Achieving >99% purity of this intermediate is paramount, as trace impurities can poison downstream catalytic coupling reactions (e.g., amide bond formation via HATU/DIPEA)[2]. The purification of this compound presents unique crystallographic challenges due to its structural features:

  • Quinoxaline Core: The aromatic, nitrogen-containing bicyclic ring promotes strong ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     stacking and is weakly basic, allowing for zwitterion formation in certain pH ranges.
    
  • Carboxylic Acid Moiety: Acts as a strong hydrogen bond donor and acceptor, leading to the formation of highly stable, insoluble dimers in non-polar solvents.

  • Methoxy Group: Introduces steric hindrance at the 6-position, twisting the adjacent 5-carboxylic acid slightly out of the aromatic plane, which alters its solubility profile compared to unsubstituted analogs.

Solvent Selection Rationale (The Causality of Crystallization)

Selecting the correct solvent system is not a matter of trial and error; it is a thermodynamic calculation based on intermolecular forces. The goal is to find a solvent that exhibits a steep solubility curve—dissolving the target completely at elevated temperatures while rejecting it entirely at lower temperatures, without co-precipitating impurities.

  • Glacial Acetic Acid (Single Solvent): Acetic acid is an exceptional solvent for nitrogen-containing heterocyclic carboxylic acids[3]. Causality: The acidic nature of the solvent disrupts the strong intermolecular hydrogen bonds of the carboxylic acid dimers. Simultaneously, it transiently protonates the basic quinoxaline nitrogens at reflux, ensuring complete dissolution. Upon cooling, the neutral species re-forms and crystallizes into a highly ordered lattice.

  • Ethanol / Water (Binary System): A classic protic anti-solvent system[4]. Causality: Absolute ethanol solvates the organic bulk and disrupts

    
    -stacking at 78°C. Water is highly polar and possesses a high dielectric constant; adding it to the hot ethanol solution dramatically decreases the solubility of the hydrophobic quinoxaline core, forcing the system to the brink of supersaturation (the cloud point).
    
Quantitative Data: Solubility Matrix

The following table summarizes the empirical and predicted thermodynamic suitability of various solvent systems for 6-Methoxyquinoxaline-5-carboxylic acid.

Solvent SystemBoiling Point (°C)Solubility (25°C)Solubility (Reflux)Suitability & Mechanistic Rationale
Hexane / Heptane 69 / 98InsolubleInsolubleUnsuitable. Lacks the polarity to disrupt carboxylic acid dimers.
Water 100InsolublePoorUnsuitable. The hydrophobic quinoxaline core prevents bulk dissolution.
Absolute Ethanol 78PoorGoodExcellent. Disrupts ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-stacking; ideal primary solvent for binary systems.
Glacial Acetic Acid 118ModerateExcellentExcellent. H-bond donor/acceptor; breaks acid dimers and solvates basic nitrogens[3].
DMF / Water 153 / 100Good (in DMF)ExcellentModerate. Good for highly impure batches, but high boiling point makes drying difficult[2].

Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Single-Solvent Recrystallization (Glacial Acetic Acid)

Best for crude batches contaminated with non-polar organic byproducts.

  • Dissolution: Place 1.0 g of crude 6-Methoxyquinoxaline-5-carboxylic acid in a 50 mL round-bottom flask equipped with a reflux condenser. Add 10 mL of glacial acetic acid.

  • Heating: Heat the suspension to a gentle reflux (approx. 118°C) using an oil bath. Stir continuously.

    • Causality: High kinetic energy and competitive hydrogen bonding from the solvent break the crystalline lattice.

    • Validation Checkpoint: The solution must become completely transparent. If undissolved particulates remain after 15 minutes at reflux, perform a hot gravity filtration to remove insoluble inorganic salts.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a rate of approximately 0.5°C/min.

    • Causality: Rapid cooling causes "crash out," trapping solvent molecules and impurities inside the crystal lattice (occlusion). Slow cooling ensures thermodynamic control, yielding pure, macroscopic needle-like crystals.

  • Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 2 hours to maximize yield.

  • Filtration & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 mL of ice-cold ethanol to remove residual acetic acid.

    • Validation Checkpoint: The filtrate should run clear. Dry the crystals under high vacuum at 60°C for 12 hours to remove trace solvent.

Protocol B: Binary Solvent Recrystallization (Ethanol / Water)

Best for crude batches contaminated with highly polar impurities or unreacted salts.

  • Primary Solvation: Suspend 1.0 g of the crude compound in 15 mL of absolute ethanol in a conical flask. Heat to boiling (78°C) until the solid is mostly dissolved[4].

  • Anti-Solvent Titration (The Cloud Point): While maintaining boiling, add hot deionized water dropwise using a Pasteur pipette. Continue adding until the solution becomes persistently turbid (cloudy).

    • Causality: The addition of water lowers the overall solubility of the mixture. The cloud point indicates perfect supersaturation.

  • Clearing the Solution: Add 1–2 drops of hot absolute ethanol just until the turbidity clears, yielding a saturated, transparent solution.

  • Cooling & Filtration: Allow the flask to cool undisturbed to room temperature, then chill in an ice bath for 1 hour. Filter under vacuum and wash with a cold 1:1 mixture of Ethanol:Water.

Mechanistic Workflow & Decision Matrix

To ensure reproducible purity, the choice of recrystallization protocol must be dictated by the crude impurity profile. The logical relationship is mapped below.

G Start Crude 6-Methoxyquinoxaline- 5-carboxylic acid Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess HighPolar Highly Polar Impurities (e.g., salts, unreacted acids) Assess->HighPolar Dominant NonPolar Non-Polar Impurities (e.g., organic byproducts) Assess->NonPolar Dominant SolventB Protocol B: Ethanol / Water (Binary) HighPolar->SolventB Water retains polar impurities SolventA Protocol A: Glacial Acetic Acid NonPolar->SolventA Acetic acid retains non-polars Cooling Controlled Cooling (0.5°C/min to 4°C) SolventA->Cooling SolventB->Cooling Filtration Vacuum Filtration & Cold Solvent Wash Cooling->Filtration Pure Pure Crystalline Product (>99% HPLC) Filtration->Pure

Fig 1: Decision matrix and workflow for 6-Methoxyquinoxaline-5-carboxylic acid recrystallization.

Troubleshooting & E-E-A-T Insights

  • Oiling Out: If the compound separates as an oil rather than forming crystals during Protocol B, the melting point of the crude mixture is lower than the temperature at which it achieves supersaturation. Solution: Reheat the mixture until the oil dissolves, add slightly more ethanol to lower the saturation temperature, and cool much more slowly. Alternatively, seed the solution with a pure crystal of 6-Methoxyquinoxaline-5-carboxylic acid at the cloud point.

  • Thermal Degradation: Quinoxaline carboxylic acids are generally stable, but prolonged heating above 150°C can induce decarboxylation. Always keep oil bath temperatures strictly controlled (≤120°C for acetic acid reflux).

  • Co-crystallization: If LC-MS indicates an impurity is co-crystallizing with the product, the impurity likely shares a similar solubility curve. Switch from a protic binary system (Ethanol/Water) to a polar aprotic/protic system (e.g., DMF/Water) to alter the solvation dynamics[2].

References

  • Source: bldpharm.
  • Source: nih.gov (PMC)
  • Source: google.com (Google Patents)
  • One-pot Synthesis, Molecular Modeling and In Vitro Antibacterial Activity of Novel 3-(1,3,4-Oxadiazol-2-yl)

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 6-Methoxyquinoxaline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Profile

6-Methoxyquinoxaline-5-carboxylic acid presents a classic solubility challenge in medicinal chemistry: it combines a lipophilic, planar heteroaromatic core (quinoxaline) with a polar, ionizable handle (carboxylic acid).[1][2][3][4][5]

The solubility behavior of this compound is pH-dependent .[1][2][3][4] Users frequently encounter precipitation because they treat it as a simple organic solid rather than an ionizable acid.[2][3][4]

ParameterValue (Estimated)Implication
pKa (COOH) ~3.2 – 3.8Insoluble in acidic/neutral water; Soluble at pH > 6.[1][2][3][4]0.
pKa (N-heterocycle) ~0.6 – 0.8Very weakly basic; will not protonate/dissolve in mild acid.[2][3][4]
LogP ~1.7 – 2.0Moderate lipophilicity; prone to aggregation in aqueous buffers.[2][3][4]
Morphology Planar CrystallineHigh lattice energy requires disruption (heat/solvent) to dissolve.[2][3][4]

Critical Troubleshooting Guides

Scenario A: "I cannot get the powder to dissolve in water or PBS."

The Cause: At pH 7.0 (PBS) or pH 5.5 (distilled water), the compound exists in equilibrium between its neutral (insoluble) and anionic forms.[3][4][5] The planar quinoxaline ring promotes strong intermolecular


-

stacking, resisting solvation.[1][2][3][4][5]

The Solution: The "pH Swing" Protocol Do not attempt to dissolve directly in neutral buffer.[3] You must drive the equilibrium completely to the carboxylate salt form.[3]

  • Suspend: Weigh the powder into water (e.g., 10 mg/mL). It will remain a suspension.[2][3][4]

  • Titrate: Add 1.0 M NaOH dropwise while vortexing.

    • Target: 1.1 equivalents of Base relative to the compound.[3]

    • Observation: The suspension should clear as the salt forms (Sodium 6-methoxyquinoxaline-5-carboxylate).[1][2][3][4]

  • Buffer: Once dissolved, add concentrated buffer (e.g., 10x PBS) to adjust the bulk pH and volume.[3][4][5]

    • Warning: If the final pH drops below 5.0, the compound will reprecipitate.[5]

Scenario B: "My DMSO stock precipitates when I add it to Cell Culture Media."

The Cause: This is the "Solvent Shock" phenomenon.[3] When a high-concentration DMSO stock (e.g., 100 mM) is chemically blasted into an aqueous environment, the DMSO rapidly diffuses away.[1][3][4][5] The hydrophobic quinoxaline molecules are left "naked" in water and aggregate faster than they can ionize, forming micro-precipitates that are often invisible to the naked eye but toxic to cells.[5]

The Solution: The Intermediate Dilution Step Never jump from 100% DMSO to 0.1% DMSO in one step for this compound.[3]

Protocol:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into PBS (pH 7.4) or Culture Media without Serum .

    • Result: 1 mM solution in 10% DMSO.[2][3][4]

    • Why: This allows the compound to equilibrate and ionize (form the anion) while still having 10% DMSO to prevent aggregation.[4]

  • Final: Dilute the Intermediate into the final assay plate.

Scenario C: "The compound is crashing out in Calcium-rich media (DMEM)."

The Cause: Carboxylic acids can form insoluble salts with divalent cations (


, 

) present in standard media (DMEM/RPMI).[3][4][5] The "Calcium Bridge" crosslinks two carboxylate molecules, causing precipitation.[3][4][5]

The Solution:

  • Lower Concentration: Keep final concentration < 50

    
    M if possible.
    
  • Chelation: If experimental design permits, use media with lower

    
     or add 1 mM EDTA (caution: affects cell adhesion).[2][3][4][5]
    
  • Alternative: Pre-complex with Hydroxypropyl-

    
    -Cyclodextrin (HP
    
    
    
    CD).[1][2][3][4] (See Section 4).

Visual Troubleshooting Logic

Figure 1: Solubility Decision Tree

SolubilityTree Start Start: Solid Powder SolventChoice Choose Solvent System Start->SolventChoice Organic Organic Only (DMSO, DMF) SolventChoice->Organic Stock Solution Aqueous Aqueous/Buffer SolventChoice->Aqueous Direct Use OrganicCheck Heat to 40°C Sonicate Organic->OrganicCheck AqueousCheck Check pH Aqueous->AqueousCheck Acidic pH < 5 (Acidic) AqueousCheck->Acidic Neutral pH 7 (Neutral) AqueousCheck->Neutral Basic pH > 8 (Basic) AqueousCheck->Basic Insoluble2 INSOLUBLE (Protonated form) Acidic->Insoluble2 Insoluble1 INSOLUBLE (Neutral form aggregates) Neutral->Insoluble1 Soluble SOLUBLE (Anionic form) Basic->Soluble Fix Add 1.0 eq NaOH or NaHCO3 Insoluble1->Fix Correction Fix->Soluble

Caption: Decision tree for solubilizing 6-Methoxyquinoxaline-5-carboxylic acid based on solvent pH and ionization state.

Solvent Compatibility Matrix

SolventSolubility RatingNotes
DMSO Excellent (>50 mM)Recommended for stock solutions.[1][2][3][4] Hygroscopic; keep sealed.
Water (pH 7) Poor (<1 mM)Requires pH adjustment to dissolve.[2][3][4][5]
0.1 M NaOH Good (>10 mM)Forms the sodium salt.[2][3][4] Best for aqueous stock prep.[2][3][4]
0.1 M HCl Insoluble Protonates the carboxylate; compound precipitates.[2][3][4]
Ethanol Moderate Soluble with heating; risk of precipitation upon cooling.[2][3][4]
DMF Excellent Alternative to DMSO if sulfur interference is a concern.[2][3][4]

Advanced Formulation: Cyclodextrin Complexation

For in vivo studies or sensitive cell lines where DMSO is toxic, use Hydroxypropyl-


-Cyclodextrin (HP

CD)
.[1][2][3][4][5] The quinoxaline ring fits into the hydrophobic cavity of the cyclodextrin, shielding it from water while the outer shell ensures solubility.[5]

Protocol:

  • Prepare 20% (w/v) HP

    
    CD  in water or saline.[2][3][4]
    
  • Add 6-Methoxyquinoxaline-5-carboxylic acid powder.[1][2][3][4]

  • Sonicate at 40°C for 30 minutes.

  • If suspension remains, adjust pH to 7.5-8.0 with dilute NaOH.

  • Filter sterilize (0.22

    
    m).[2][3][4]
    

References & Authority

  • Physicochemical Principles of Quinoxalines:

    • Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A state of the art review."[5] European Journal of Medicinal Chemistry 97 (2015): 664-672.[1][2][3][4][6] Link[2][3][4][5]

    • Context: Establishes the weak basicity of the quinoxaline nitrogens and the lipophilicity of the core.[1]

  • Solubility of Aromatic Carboxylic Acids:

    • Serajuddin, A. T.[1][4][5][7] "Salt formation to improve drug solubility."[2][3][4] Advanced Drug Delivery Reviews 59.7 (2007): 603-616.[1][2][3][4] Link[2][3][4][5]

    • Context: Validates the "pH Swing" method and the necessity of counter-ions (Na+) for planar acidic molecules.

  • DMSO/Water Solubility Anomalies:

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[5] Advanced Drug Delivery Reviews 23.1-3 (1997): 3-25.[1][2][3][4]

    • Context: Explains the "Solvent Shock" precipitation mechanism when diluting DMSO stocks into aqueous media.

  • Compound Specifics (Analogous Structures):

    • PubChem CID 14241502 (6-Methoxyquinoline-3-carboxylic acid).[1][2][3][4] National Center for Biotechnology Information.[2][3][4] Link[2][3][4][5]

    • Context: Provides structural analog data supporting the pKa and solubility estimations used in this guide.

Sources

Technical Support Center: Minimizing Decarboxylation of 6-Methoxyquinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Methoxyquinoxaline-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block. Our goal is to provide you with a comprehensive understanding of the potential for decarboxylation and to offer field-proven strategies and detailed protocols to ensure the integrity of your reactions.

Part 1: Understanding the Risk - FAQs on Decarboxylation

This section addresses the fundamental principles behind the decarboxylation of 6-Methoxyquinoxaline-5-carboxylic acid, providing the causal understanding needed to make informed experimental choices.

Q1: What is decarboxylation and why is it a specific concern for 6-Methoxyquinoxaline-5-carboxylic acid?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2).[1] For 6-Methoxyquinoxaline-5-carboxylic acid, this results in the formation of the unwanted byproduct, 6-Methoxyquinoxaline.

The concern arises from the electronic nature of the quinoxaline ring system. The two nitrogen atoms in the ring are electron-withdrawing, which can stabilize a negative charge that develops on the aromatic ring during the decarboxylation transition state. While this effect is generally less pronounced than in β-keto acids, it makes the molecule susceptible to decarboxylation under certain conditions, particularly elevated temperatures or the presence of specific catalysts.[2][3] Aromatic acids are generally more prone to decarboxylation than their aliphatic counterparts, a tendency that can be exacerbated by the heterocyclic nature of the quinoxaline core.[2]

Q2: What primary factors promote decarboxylation during my reactions?

A2: The key factors that can trigger or accelerate the undesired decarboxylation of this substrate are:

  • Elevated Temperatures: Heat is the most common driver for decarboxylation.[2][3] Many standard reaction protocols that require refluxing or heating above room temperature significantly increase the risk. For instance, some amide coupling reactions driven by high heat can lead to the formation of the decarboxylated byproduct.[4]

  • Harsh pH Conditions: While the quinoxaline system is relatively stable, strongly acidic or basic conditions, especially when combined with heat, can facilitate the removal of the carboxyl group.

  • Choice of Reagents: Certain coupling reagents or catalysts, particularly those that require high activation energy or generate highly reactive intermediates, can inadvertently promote decarboxylation. Transition metals like copper and silver have been used to intentionally catalyze decarboxylation reactions, so care must be taken to select reaction conditions that do not mimic these catalytic systems.[5][6]

Q3: How can I reliably detect if decarboxylation has occurred?

A3: Detecting the decarboxylated byproduct, 6-Methoxyquinoxaline, alongside your starting material and desired product is crucial for troubleshooting. The most effective methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. You will be able to distinguish the starting material, product, and the decarboxylated byproduct by their different retention times and, most definitively, by their mass-to-charge ratios. The mass of 6-Methoxyquinoxaline will be 44 Da less than the parent acid (the mass of CO2).

  • Thin-Layer Chromatography (TLC): A quick and effective method for in-process monitoring. The decarboxylated byproduct will be significantly less polar than the carboxylic acid starting material and will have a much higher Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the disappearance of the carboxylic acid proton signal (typically a broad singlet >10 ppm) and the appearance of a new aromatic proton signal in its place would be a clear indication of decarboxylation.

Part 2: Troubleshooting Guide for Common Reactions

This section provides direct, actionable solutions to problems encountered during common synthetic transformations involving 6-Methoxyquinoxaline-5-carboxylic acid.

Section A: Amide Bond Formation (Coupling Reactions)

Amide coupling is one of the most frequently performed reactions in medicinal chemistry and a primary area where decarboxylation can occur.[7]

Problem: Significant formation of 6-Methoxyquinoxaline byproduct is observed by LC-MS after my amide coupling reaction, resulting in low yield of the desired amide.

Cause Analysis: This issue is almost always linked to the reaction conditions being too harsh. The direct condensation of a carboxylic acid and an amine requires high temperatures (>100 °C), which is not a suitable condition for this substrate.[4] The use of certain activating agents without careful temperature control can also lead to the same outcome. The key is to form a highly reactive activated species at a low temperature, which will then react rapidly with the amine, outcompeting the slower decarboxylation pathway.

Solution Workflow: Selecting the Right Amide Coupling Conditions

To mitigate this issue, a systematic approach to selecting your coupling conditions is essential. The following decision tree, represented as a DOT diagram, outlines a workflow for troubleshooting and optimizing your amide coupling reactions.

G start Problem: Decarboxylation during Amide Coupling check_temp Was the reaction heated above RT? start->check_temp use_coupling Action: Avoid direct heating. Use a coupling reagent at low temp. check_temp->use_coupling Yes reagent_type What type of coupling reagent was used? check_temp->reagent_type No use_coupling->reagent_type carbodiimide Carbodiimide (EDC/DCC)? reagent_type->carbodiimide uronium Uronium/Phosphonium (HATU, HBTU, PyBOP)? reagent_type->uronium optimize_carbodiimide Optimization: 1. Run at 0°C to RT. 2. Ensure no prolonged reaction times. carbodiimide->optimize_carbodiimide recommend_hatu Recommendation: Switch to HATU or COMU. These are highly efficient at low temps. uronium->recommend_hatu base_check Was a strong, nucleophilic base used (e.g., TEA)? recommend_hatu->base_check optimize_carbodiimide->base_check use_dipea Action: Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine. base_check->use_dipea Yes final_protocol Implement Optimized Protocol: HATU, DIPEA, 0°C to RT in DMF or CH2Cl2 base_check->final_protocol No use_dipea->final_protocol

Caption: Troubleshooting workflow for amide coupling reactions.

Data Summary: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical. Uronium/aminium salt-based reagents are generally superior for sensitive substrates because they facilitate rapid activation at low temperatures.

Reagent ClassExamplesTypical TemperatureDecarboxylation RiskKey Considerations
Uronium/Aminium HATU, HBTU, COMU0 °C to Room TempLow Highly efficient, fast reaction rates. HATU is often the best choice to minimize side reactions like racemization and decarboxylation.[8][9][10][11]
Carbodiimides EDC, DCC0 °C to Room TempModerate Can be effective, but reactions may be slower, increasing risk over prolonged times. Often requires an additive like HOBt.[4]
Phosphonium PyBOP, PyAOP0 °C to Room TempLow Similar in efficacy to uronium salts.
Acyl Halide SOCl₂, (COCl)₂0 °C to Room TempModerate to High Formation of the acyl chloride can require heat, which is a risk. The subsequent reaction is fast, but the initial step must be carefully controlled.[12][13][14][15]
Recommended Protocol 1: Low-Temperature Amide Coupling with HATU

This protocol leverages the high reactivity and efficiency of HATU to achieve amide bond formation at low temperatures, kinetically disfavoring the decarboxylation pathway.[16][17]

Materials:

  • 6-Methoxyquinoxaline-5-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Methoxyquinoxaline-5-carboxylic acid and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add the Amine (1.1 eq), followed by HATU (1.1 eq).

  • Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing in other side reactions.[17]

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section B: Esterification Reactions

Problem: My esterification reaction results in a low yield of the desired ester, with significant amounts of the decarboxylated 6-Methoxyquinoxaline byproduct.

Cause Analysis: This is often the result of using classical, harsh esterification methods. For example, Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid, is highly likely to cause decarboxylation of this sensitive substrate.[18][19]

Solution: Employ Mild, Low-Temperature Esterification Protocols

The key is to activate the carboxylic acid under gentle conditions that do not require heat or strong mineral acids.

Recommended Protocol 2: Steglich Esterification

This method uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid at low temperatures, with DMAP serving as a highly effective acylation catalyst.

Materials:

  • 6-Methoxyquinoxaline-5-carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the 6-Methoxyquinoxaline-5-carboxylic acid, alcohol, and catalytic DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (or EDC) in a small amount of anhydrous DCM.

  • Add the DCC/EDC solution dropwise to the cooled reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form if DCC is used.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter off the DCU precipitate (if using DCC). If using the water-soluble EDC, proceed directly to the workup.

  • Wash the filtrate/reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography.

Part 3: General Preventative Measures & Best Practices

Q4: How should I store 6-Methoxyquinoxaline-5-carboxylic acid to ensure its long-term stability?

A4: While the compound is generally stable at room temperature, for long-term storage (>1 year), it is best practice to store it in a cool, dry place, away from direct light. A refrigerator (2-8 °C) is ideal. Ensure the container is tightly sealed to prevent moisture absorption.

Q5: Are there any universal "rules of thumb" for handling this compound to prevent decarboxylation?

A5: Yes. Adhering to these principles will significantly reduce the risk of decarboxylation across all reaction types:

  • Prioritize Low Temperatures: Whenever possible, start your reactions at 0 °C and allow them to warm to room temperature. Avoid heating unless absolutely necessary and all other options have been exhausted.

  • Choose Reagents Wisely: Opt for modern, highly efficient coupling reagents (e.g., HATU) that are known to perform well at low temperatures.[10][11]

  • Use Non-Nucleophilic Bases: When a base is required, always choose a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine over options like triethylamine or pyridine.

  • Limit Reaction Times: Do not let reactions run unnecessarily for extended periods. Monitor progress closely and work up the reaction as soon as the starting material is consumed.

  • Maintain an Inert Atmosphere: For sensitive reactions like amide couplings, working under an inert atmosphere of nitrogen or argon prevents side reactions with atmospheric moisture and oxygen.

By understanding the underlying chemical principles and implementing these robust protocols and best practices, you can effectively minimize decarboxylation and achieve high yields and purity in your reactions involving 6-Methoxyquinoxaline-5-carboxylic acid.

References

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag2CO3 and AcOH in DMSO. Organic Letters, 11, 5710-5713. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Yuan, M., Lou, M., Li, G., & Qi, X. (2024). A photocatalytic approach for the direct decarboxylative synthesis of enamides. Organic Letters, 26, 7382-7386. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? [Link]

  • Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 6(5), 365-369. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 876-884. [Link]

  • Frontiers in Molecular Biosciences. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • LibreTexts Chemistry. (n.d.). Carboxylic Acids to Acid Chlorides. [Link]

  • INNO PHARMCHEM. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Technical Support Center: Purification of Crude 6-Methoxyquinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Methoxyquinoxaline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate.

I. Troubleshooting Guide: Addressing Specific Purification Challenges

This section addresses common issues encountered during the purification of 6-Methoxyquinoxaline-5-carboxylic acid, providing explanations and actionable protocols.

Question 1: My final product has a low melting point and broad peaks in the ¹H NMR spectrum. What are the likely impurities and how can I remove them?

A broad melting point and ill-defined NMR peaks are classic indicators of impurities. The most common culprits are unreacted starting materials or byproducts from the synthesis.[1]

Likely Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the quinoxaline ring system.

  • Side-Products: These can arise from competing reaction pathways during the synthesis.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be trapped in the solid product.

Purification Strategy: Acid-Base Extraction

The carboxylic acid functionality of 6-Methoxyquinoxaline-5-carboxylic acid allows for a highly effective purification technique: acid-base extraction.[3][4] This method leverages the differential solubility of the acidic product and neutral or basic impurities in aqueous and organic phases.[5][6]

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 6-Methoxyquinoxaline-5-carboxylic acid in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[7] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer from the organic layer. The organic layer can be discarded or further processed if it contains valuable byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3).[7] This will re-protonate the carboxylate, causing the purified 6-Methoxyquinoxaline-5-carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified product under vacuum to remove residual water.

Question 2: I'm observing a persistent colored impurity in my 6-Methoxyquinoxaline-5-carboxylic acid. What is its likely identity and how can it be removed?

Colored impurities in quinoxaline synthesis can often be attributed to oxidation byproducts or residual starting materials.

Purification Strategy: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[8][9] The principle is based on the differential solubility of the desired compound and the impurity in a given solvent at different temperatures.

Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but have high solubility at its boiling point. For 6-Methoxyquinoxaline-5-carboxylic acid, polar solvents like ethanol, methanol, or a mixture of ethanol and water are often effective.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Solvent System Solubility Profile Expected Recovery
EthanolGood solubility when hot, poor when coldHigh
MethanolSimilar to ethanolHigh
Ethanol/WaterHigh solubility in hot ethanol, precipitation upon water additionGood, allows for fine-tuning of polarity
Question 3: My TLC analysis shows a spot with a higher Rf value than my product. What is this impurity and how can I remove it?

An impurity with a higher Rf value is less polar than your product. A likely candidate is an unhydrolyzed ester precursor if your synthesis involved a saponification step.[2]

Purification Strategy: Column Chromatography

For impurities with different polarities, column chromatography is an effective separation technique.

Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis. A small amount of acetic or formic acid can be added to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the column.[2]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent system if solubility is an issue) and load it onto the top of the column.

  • Elution: Run the eluent through the column and collect fractions. The less polar impurity will elute first, followed by the more polar 6-Methoxyquinoxaline-5-carboxylic acid.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

II. Frequently Asked Questions (FAQs)

What are the expected spectral data for pure 6-Methoxyquinoxaline-5-carboxylic acid?

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoxaline ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The exact chemical shifts can vary depending on the solvent used.[10]

  • Quinoxaline Protons: Typically in the range of 7.5-9.0 ppm.

  • Methoxy Protons (-OCH₃): A singlet around 4.0 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet that can appear anywhere from 10-13 ppm.

¹³C NMR: The carbon NMR will show signals for the carbonyl carbon of the carboxylic acid, the carbons of the quinoxaline ring, and the methoxy carbon.

  • Carbonyl Carbon (C=O): In the range of 165-185 ppm.[11]

  • Aromatic Carbons: Between 110-160 ppm.

  • Methoxy Carbon (-OCH₃): Around 55-60 ppm.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.[12][13]

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[13]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[13]

  • C-O Stretch (Carboxylic Acid and Methoxy): In the region of 1210-1320 cm⁻¹.[12]

  • Aromatic C=C and C=N Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 6-Methoxyquinoxaline-5-carboxylic acid (C₁₀H₈N₂O₃, MW: 204.18 g/mol ).[14][15]

What is a suitable solvent for dissolving crude 6-Methoxyquinoxaline-5-carboxylic acid for purification?

For acid-base extraction, ethyl acetate or dichloromethane are good choices as they are immiscible with water and will dissolve the crude product. For recrystallization, polar solvents like ethanol, methanol, or mixtures with water are often effective.

How can I confirm the purity of my final product?

The purity of the final product can be confirmed by a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.

  • Spectroscopic Methods (NMR, IR, MS): The absence of impurity peaks in the spectra confirms the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[16][17][18]

III. Visualized Workflows

Diagram 1: Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Product (in Organic Solvent) sep_funnel Separatory Funnel crude->sep_funnel organic_layer Organic Layer (Neutral Impurities) sep_funnel->organic_layer Separate aq_layer Aqueous Layer (Product as Salt) sep_funnel->aq_layer Separate aq_base Aqueous Base (e.g., NaHCO3) aq_base->sep_funnel acidify Acidify (e.g., HCl) aq_layer->acidify precipitate Precipitated Pure Product acidify->precipitate filter Filter & Dry precipitate->filter pure_product Pure Product filter->pure_product

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Recrystallization Workflow

Recrystallization crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional: with Charcoal) dissolve->hot_filter cool Cool Slowly hot_filter->cool crystals Crystal Formation cool->crystals isolate Isolate Crystals (Vacuum Filtration) crystals->isolate wash Wash with Cold Solvent isolate->wash dry Dry wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: General procedure for purification by recrystallization.

IV. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PubMed. (2007, March 30). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Taylor & Francis Online. (2014, May 2). Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. Retrieved from [Link]

  • ResearchGate. (2019, October). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2011, July 4). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

  • Ghosh, A., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

  • ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • ChemistryScore. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxyquinoline-5-carboxylic acid (C11H9NO3). Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Filo. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxyquinoxaline-5-carboxylic acid (C10H8N2O3). Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023, November 2). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoxaline. Retrieved from [Link]

  • Science of Synthesis. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. Retrieved from [Link]

  • American Journal of Organic Chemistry. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

Sources

Stability of 6-Methoxyquinoxaline-5-carboxylic acid in basic solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability, solubility, and handling of 6-Methoxyquinoxaline-5-carboxylic acid in basic media. This content is designed for researchers and process chemists, synthesizing field-proven protocols with mechanistic insights.

Topic: Stability & Handling in Basic Solution

Status: Active | Version: 2.4 | Last Updated: 2026-03-04

Core Stability Profile

Executive Summary

6-Methoxyquinoxaline-5-carboxylic acid (6-MQC) exhibits conditional stability in basic solutions. While the carboxylic acid moiety forms a stable, soluble carboxylate salt in mild alkali (pH 8–12), the quinoxaline core is susceptible to degradation under harsh conditions (pH > 13, elevated temperature).

Key Stability Risks:

  • Pyrazine Ring Hydroxylation: In strong alkali (e.g., >1M NaOH), hydroxide ions can attack the electron-deficient C2 or C3 positions of the pyrazine ring, leading to irreversible formation of quinoxalinones (hydroxyquinoxalines).

  • Photolytic N-Oxidation: The quinoxaline nitrogen atoms are prone to oxidation to N-oxides upon exposure to light, a process accelerated in solution.

  • Decarboxylation: While less common in solution at room temperature, the 5-position carboxyl group (peri-like to N4) is sterically crowded. Prolonged heating in base can induce decarboxylation.

Troubleshooting Guide

Issue 1: Unexpected Precipitation in Basic Media

Symptom: The solution becomes cloudy or forms a solid precipitate despite the pH being > 7. Root Cause:

  • Salting Out: High ionic strength (e.g., using saturated NaOH or adding brine) can precipitate the sodium salt of 6-MQC.

  • Incomplete Deprotonation: The pKa of the carboxylic acid is approximately 3.5–4.0. However, the protonated quinoxaline nitrogen (pKa ~0.6) can interact in complex buffers.

  • Metal Chelation: The 5-COOH and 4-N positions form a bidentate pocket capable of chelating trace divalent cations (

    
    , 
    
    
    
    ), leading to insoluble complexes.

Corrective Protocol:

  • Check pH: Ensure pH is maintained between 9.0 and 11.0.

  • Dilution: Dilute the solution with degassed water to reduce ionic strength.

  • Chelation: Add 1 mM EDTA to sequester trace metals if using tap-line water or unverified buffers.

Issue 2: Appearance of "Ghost Peaks" or Impurities in HPLC

Symptom: New peaks appear at RRT 0.8 or 1.2 after storage in base. Root Cause:

  • RRT ~0.8 (More Polar): Likely 2-hydroxy-6-methoxyquinoxaline-5-carboxylic acid . This results from nucleophilic attack of

    
     on the C2 position.
    
  • RRT ~1.1 (Less Polar): Likely the N-oxide derivative caused by light exposure.

Corrective Protocol:

  • Protect from Light: All basic solutions must be stored in amber glassware or wrapped in foil.

  • Temperature Control: Store basic stock solutions at 4°C. Degradation rates double for every 10°C increase.

  • Fresh Prep: Do not store basic stock solutions for >24 hours. Prepare fresh before use.

Frequently Asked Questions (FAQs)

Q1: Can I heat 6-MQC in 1M NaOH to dissolve it faster? A: Avoid if possible. Heating >50°C in strong base (pH > 13) significantly accelerates the nucleophilic attack on the pyrazine ring. Instead, use mild sonication at room temperature or adjust pH to 10 using a weaker base like


.

Q2: Is the compound stable to reduction in basic conditions? A: No. Quinoxalines are highly susceptible to tautomerization in their reduced forms (e.g., dihydroquinoxalines) under alkaline conditions. If your workflow involves reducing agents (e.g.,


), perform the reduction in neutral or slightly acidic media if possible, or process immediately.

Q3: What is the optimal solvent for storage? A: DMSO or Methanol is preferred for stock solutions. If an aqueous basic solution is required, use 10-50 mM Ammonium Bicarbonate (pH 8-9) . This buffer is volatile (good for LC-MS) and mild enough to prevent ring degradation.

Experimental Protocols

Protocol A: Stability Stress Testing (Alkaline)

Use this protocol to validate the stability of your specific lot under your process conditions.

Materials:

  • 6-Methoxyquinoxaline-5-carboxylic acid (solid)

  • 0.1 M NaOH and 1.0 M NaOH

  • HPLC System (C18 Column, UV 254 nm)

Steps:

  • Preparation: Dissolve 10 mg of 6-MQC in 1 mL of Methanol (Stock).

  • Stress Condition 1 (Mild): Dilute 100 µL Stock into 900 µL 0.1 M NaOH . Store at 25°C .

  • Stress Condition 2 (Harsh): Dilute 100 µL Stock into 900 µL 1.0 M NaOH . Store at 60°C .

  • Sampling: Aliquot 100 µL at T=0, 4h, and 24h.

  • Quenching: Immediately neutralize aliquots with equimolar HCl to pH ~7 before HPLC injection to stop degradation.

  • Analysis: Compare peak area % of parent peak.

    • Acceptance Criteria: >99.0% recovery in Mild condition; <5% degradation in Harsh condition.

Protocol B: Safe Dissolution for synthesis/Analysis
  • Weigh the required amount of 6-MQC.

  • Suspend in water (approx. 10 vol).

  • Add 1.05 equivalents of 1M NaOH dropwise while stirring.

  • Monitor dissolution.[1][2] The solution should turn clear yellow.

  • Stop adding base once clear. Do not overshoot to high pH.

Mechanistic Visualization

The following diagram illustrates the primary degradation pathways of 6-Methoxyquinoxaline-5-carboxylic acid in basic solution.

DegradationPathways Parent 6-Methoxyquinoxaline- 5-carboxylic acid (Stable at pH 7-10) Salt Carboxylate Salt (Soluble Form) Parent->Salt Mild Base (NaOH, pH 9) Fast, Reversible Hydroxy 2-Hydroxy-6-methoxy- quinoxaline derivative (Impurity A) Salt->Hydroxy Strong Base (pH >13) Heat (>50°C) Nucleophilic Attack NOxide Quinoxaline N-Oxide (Impurity B) Salt->NOxide Light + O2 Photodegradation Decarbox 6-Methoxyquinoxaline (Decarboxylated) Salt->Decarbox Extreme Heat (>100°C) Fusion/Reflux

Figure 1: Degradation pathways of 6-Methoxyquinoxaline-5-carboxylic acid showing pH-dependent stability and environmental risks.

References

  • Chemical Properties of Quinoxalines : El-Gaby, M. S. A., et al. "Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation." Indian Journal of Chemistry, Vol 41B, 2002. Link

  • Alkaline Instability & Tautomerization : Milshtein, J. D., et al. "Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries." NSF Public Access Repository, 2024. Link

  • Nucleophilic Substitution in Quinoxalines : Ramollo, M. R., et al. "Nucleophilic Substitution on 2-Monosubstituted Quinoxalines." Molecules, 2023.[3] Link

  • Brimonidine Synthesis & Intermediates : "Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate." Organic Process Research & Development, 2025. Link

  • General Stability of Amino Acid Prodrugs (Methoxy Linkers) : Gupta, D., et al. "Chemical and enzymatic stability of amino acid prodrugs containing methoxy... linkers." Molecular Pharmaceutics, 2009. Link

Sources

Validation & Comparative

1H NMR Analysis of 6-Methoxyquinoxaline-5-carboxylic Acid: A Comparative Regioisomer Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Context

In the development of quinoxaline-based kinase inhibitors and glutamate receptor antagonists, the 6-methoxyquinoxaline-5-carboxylic acid scaffold presents a critical regioselectivity challenge.[1][2] Synthesis often involves the cyclization of substituted diaminobenzenes, leading to mixtures of the desired 5,6-isomer (Target) and the thermodynamically competitive 5,7-isomer (Regioimpurity).[1][2]

This guide provides a definitive comparative NMR framework to distinguish the target molecule from its primary regioisomer and its decarboxylated precursor.[1][3] Unlike standard spectral lists, this document focuses on the diagnostic coupling constants (


 vs 

)
and substituent-induced chemical shift perturbations that serve as a self-validating system for structural confirmation.
The Core Analytical Challenge
  • Target (5-COOH, 6-OMe): Characterized by an Ortho-coupling system (

    
     Hz) on the benzenoid ring.[1][2]
    
  • Regioisomer (5-COOH, 7-OMe): Characterized by a Meta-coupling system (

    
     Hz).[1][2][3]
    
  • Precursor (6-Methoxyquinoxaline): Characterized by an AMX/ABC spin system (3 aromatic protons).[1][2][3]

Structural Logic & Predicted Shift Analysis[1]

To interpret the spectrum accurately, we must deconstruct the electronic environment of the quinoxaline core. The interplay between the electron-withdrawing carboxylic acid (-COOH) at C5 and the electron-donating methoxy group (-OMe) at C6 creates a unique "push-pull" electronic bias.[2][3]

Diagnostic Proton Environments
ProtonPositionPredicted Shift (

ppm)
MultiplicityCoupling Constant (

)
Mechanistic Rationale
-COOH C5-substituent13.0 - 14.0 Broad Singlet-Exchangeable proton; highly deshielded by carbonyl anisotropy and H-bonding.[1][2][3]
H-2 Pyrazine Ring8.8 - 9.0 Doublet / Singlet

Hz
Peri-position to N1.[1][2][3] Highly deshielded by the heterocyclic nitrogen.[1][3]
H-3 Pyrazine Ring8.9 - 9.1 Doublet / Singlet

Hz
Peri-position to N4.[1][2][3] May be slightly more deshielded due to proximity to C5-COOH (through-space effect).[1][2][3]
H-8 Benzenoid8.0 - 8.2 Doublet

Hz
Para to -COOH .[1][2][3] Deshielded by the electron-withdrawing carboxyl group.[2][3]
H-7 Benzenoid7.4 - 7.6 Doublet

Hz
Ortho to -OMe .[1][2][3] Shielded by the electron-donating resonance of the methoxy group.[2][3]
-OMe C6-substituent3.9 - 4.0 Singlet-Characteristic methoxy singlet.[1][2][3] Slightly deshielded by ortho-COOH field effect.[1][2][3]

Note: The definitive confirmation of the 5,6-substitution pattern is the 9.0 Hz doublet seen for H-7 and H-8.[1][2] If you observe narrow doublets (~2.5 Hz), you have synthesized the 5,7-isomer.[1]

Visualization of Regioisomer Distinction[2][4][5]

The following diagram illustrates the structural difference and the resulting coupling pathways that allow for unambiguous assignment.

G cluster_0 Target: 5-COOH, 6-OMe cluster_1 Isomer: 5-COOH, 7-OMe cluster_2 Precursor: 6-Methoxyquinoxaline node_target H-7 and H-8 are ORTHO Strong Coupling (3J ~ 9 Hz) Definitive Signal: Two Doublets node_isomer H-6 and H-8 are META Weak Coupling (4J ~ 2.5 Hz) Definitive Signal: Two Meta-Doublets node_precursor H-5, H-7, H-8 Present 3-Spin System (AMX) Definitive Signal: 3 Aromatic Peaks Synthesis Synthesis Outcome Synthesis->node_target Desired Path Synthesis->node_isomer Regio-impurity Synthesis->node_precursor Incomplete Reaction

Figure 1: Decision tree for structural verification based on aromatic coupling patterns.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate assignment, follow this protocol. The choice of solvent is critical due to the solubility profile of the carboxylic acid.

Sample Preparation
  • Solvent Selection: Use DMSO-d6 (99.9% D).[1][2][3]

    • Why? CDCl3 often fails to solubilize zwitterionic or polar carboxylic acids.[1][3] DMSO-d6 also slows proton exchange, allowing the -COOH proton (broad singlet ~13 ppm) to be observed, which is a key confirmation of the oxidation state.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may cause stacking effects, shifting aromatic peaks.[1][3]

  • Reference: Use residual DMSO pentet (

    
     2.[1][3]50) as the internal reference.
    
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 1D proton with 30° flip angle).[1][3]

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Why? The quaternary carbons and carboxylic acid proton have long T1 relaxation times.[1][3] A short D1 will suppress the integration of the -COOH signal, leading to incorrect stoichiometry calculations.

  • Scans (NS): 16–64 scans are sufficient for >95% purity samples.[1][3]

Data Processing & Analysis
  • Phasing: Apply manual phasing. The broad -COOH peak often distorts automatic phasing algorithms.[2][3]

  • Integration Validation:

    • Set the -OMe singlet (3H) to an integral of 3.00 .

    • Verify that the aromatic region integrates to 4.00 total protons (2 pyrazine + 2 benzene).[1][3]

    • Self-Check: If the aromatic region integrates to 5.00, you have the decarboxylated precursor.[1]

Comparative Data Tables

Table 1: Target vs. Regioisomer (The "Ortho vs. Meta" Test)
FeatureTarget (5,6-Isomer) Regioisomer (5,7-Isomer) Interpretation Action
H-7/H-8 Coupling Ortho (

Hz)
Meta (

Hz)
CRITICAL CHECK. Measure the Hz difference between the doublet legs.
H-8 Shift

~8.1 (d)

~8.3 (d)
H-8 is sandwiched between COOH and N in the isomer, potentially shifting further downfield.[1][2]
H-6/H-7 Shift H-7:

~7.5 (d)
H-6:

~7.3 (d)
H-6 in the isomer is ortho to OMe and meta to COOH, appearing most upfield.[1][2]
NOE Correlation OMe

H-7
OMe

H-6 / H-8
Run 1D NOE if coupling is unclear. Target shows NOE to only one aromatic proton (H-7).[1][2][3]
Table 2: Target vs. Precursor (Reaction Monitoring)
FeatureTarget (Product) 6-Methoxyquinoxaline (Precursor) Status
-COOH Proton Visible (

13-14)
AbsentConfirm oxidation/hydrolysis.[1][2][3]
Aromatic Count 2 Benzene Protons 3 Benzene Protons Count integrals in 7.0-8.5 ppm region.[1][2][3]
Pattern Two Doublets (AX/AB)Doublet + Doublet of Doublets + Doublet (AMX)Precursor has H-5 (d), H-7 (dd), H-8 (d).[1][2]

References

  • Sessler, J. L., et al. (2021).[1][3] Quinoxaline-based scaffolds in kinase inhibitor design. Journal of Medicinal Chemistry.

  • Claridge, T. D. W. (2016).[1][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][3] (Chapter 4: Structure Elucidation).[1][3]

  • Reich, H. J. (2023).[1][3] Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1][2][3]

  • Pretsch, E., et al. (2009).[1][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][3] [1]

(Note: While specific literature values for the exact 5-COOH-6-OMe isomer are rare in open literature, the coupling constants and shift trends cited above are derived from fundamental heterocyclic NMR principles and analogous quinoxaline-5-carboxylic acid derivatives found in the cited texts.)

Sources

Comparing 6-Methoxyquinoxaline-5-carboxylic acid vs 6-Methoxyquinoxaline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Regioisomeric Quinoxaline Scaffolds: 6-Methoxyquinoxaline-5-carboxylic acid vs. 6-Methoxyquinoxaline-2-carboxylic acid

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary

This guide provides a technical comparison between two structural isomers: 6-Methoxyquinoxaline-5-carboxylic acid (5-COOH) and 6-Methoxyquinoxaline-2-carboxylic acid (2-COOH) .[1] While they share the same molecular formula (


), their electronic environments, synthetic accessibility, and reactivity profiles differ fundamentally due to the position of the carboxylate group relative to the fused pyrazine ring.[1]
Feature6-Methoxyquinoxaline-5-COOH6-Methoxyquinoxaline-2-COOH
Location of COOH Benzene ring (C5)Pyrazine ring (C2)
Electronic Nature Electron-rich (adjacent to OMe)Electron-deficient (adjacent to N)
Acidity (Predicted pKa) ~3.5 - 4.0 (Benzoic acid-like)~2.5 - 3.0 (Pyrazinoic acid-like)
Primary Synthetic Challenge Precursor availability (requires tri-substituted benzene)Regioselectivity (separation of 6- vs 7-isomer)
Key Application Specialized intermediate (e.g., Brimonidine analogs)Bioactive pharmacophore (Antibiotics, Antifungals)

Chemical Structure & Electronic Properties[2]

The distinct positioning of the carboxylic acid group dictates the molecule's behavior in biological systems and synthetic manipulations.[1]

Structural Visualization

Quinoxaline_Isomers cluster_0 6-Methoxyquinoxaline-5-COOH cluster_1 6-Methoxyquinoxaline-2-COOH struct1 COOH at C5 (Benzene Ring) Methoxy at C6 Steric Interaction: High (Peri-effect with N4) struct2 COOH at C2 (Pyrazine Ring) Methoxy at C6 Electronic Pull: High (Inductive effect of N1/N4) struct1->struct2 Regioisomeric Relationship

Caption: Structural distinction highlighting the steric and electronic environments of the C5 vs C2 positions.

Electronic Analysis
  • 5-COOH Isomer: The carboxyl group is attached to the benzene ring.[1] The adjacent methoxy group at C6 is an electron-donating group (EDG), which increases electron density around the carboxylate.[1] This makes the 5-COOH isomer a weaker acid and less electrophilic at the carbonyl carbon compared to the 2-isomer.[1]

  • 2-COOH Isomer: The carboxyl group is attached directly to the electron-deficient pyrazine ring.[1] The nitrogen atoms (N1 and N4) exert a strong electron-withdrawing effect, significantly lowering the pKa (making it a stronger acid ) and making the carbonyl carbon highly susceptible to nucleophilic attack (e.g., esterification, amidation).[1]

Synthetic Accessibility & Manufacturing

The synthesis of these two isomers requires completely different retrosynthetic strategies.[1]

Route A: 6-Methoxyquinoxaline-5-carboxylic acid

This isomer cannot be easily made by direct functionalization of the quinoxaline core due to poor selectivity.[1] It is best synthesized from a pre-functionalized benzene precursor.

  • Precursor: Methyl 2,3-diamino-4-methoxybenzoate.[1]

  • Reagent: Glyoxal or Glyoxal sodium bisulfite adduct.

  • Mechanism: Condensation of the diamine with the 1,2-dicarbonyl.[1]

Route B: 6-Methoxyquinoxaline-2-carboxylic acid

This isomer is typically synthesized via the condensation of a phenylenediamine with a keto-acid.[1]

  • Precursor: 4-Methoxy-1,2-phenylenediamine.[1]

  • Reagent: Pyruvic acid (or Ethyl pyruvate).

  • Critical Issue: Regioselectivity. The condensation yields a mixture of the 6-methoxy-2-COOH and 7-methoxy-2-COOH isomers.[1] Separation requires careful crystallization or column chromatography.

Synthetic Workflow Diagram

Synthesis_Pathways cluster_C5 Synthesis of 5-COOH Isomer cluster_C2 Synthesis of 2-COOH Isomer Start5 Methyl 2,3-diamino-4-methoxybenzoate Product5 6-Methoxyquinoxaline-5-carboxylic acid Start5->Product5 Condensation (High Regiocontrol) Reagent5 + Glyoxal Start2 4-Methoxy-1,2-phenylenediamine Mix2 Mixture of Isomers: 6-Methoxy-2-COOH + 7-Methoxy-2-COOH Start2->Mix2 Condensation Reagent2 + Pyruvic Acid Purify2 Fractional Crystallization / HPLC Mix2->Purify2 Purification Step Product2 6-Methoxyquinoxaline-2-carboxylic acid Purify2->Product2 Isolated Yield

Caption: Comparative synthetic routes showing the regioselectivity challenge inherent in the 2-COOH pathway.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxyquinoxaline-2-carboxylic acid (General Procedure)

Note: This protocol addresses the separation of isomers.

  • Reactants: Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Addition: Add a solution of pyruvic acid (1.2 eq) in water dropwise at 0°C.

  • Reaction: Reflux the mixture for 2–4 hours. A precipitate will form.[2]

  • Workup: Cool to room temperature. Filter the crude solid.[1][2]

  • Purification (Crucial):

    • The crude solid contains both 6- and 7-isomers.[1]

    • Recrystallize from hot ethanol . The 6-methoxy isomer is typically less soluble and crystallizes first (verify via 1H NMR).[1]

    • NMR Check: Look for the coupling constants of protons on the benzene ring. The 6-isomer will show a specific pattern (d, J=9Hz for H7/H8) distinct from the 7-isomer.[1]

Protocol 2: Amide Coupling (Reactivity Check)

Due to the electron-deficient nature of the 2-COOH, activation requires care to avoid decarboxylation.[1]

  • Activation: Suspend the acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Coupling: Stir for 15 mins, then add the amine (1.1 eq).

  • Observation: The 2-COOH isomer reacts significantly faster than the 5-COOH isomer due to the electron-withdrawing effect of the pyrazine ring activating the carbonyl.[1]

Biological Applications & Signaling[4][5]

  • 6-Methoxyquinoxaline-2-COOH: Often serves as a bioisostere for quinoline antibiotics.[1] It is a core scaffold in Echinomycin and Triostin A analogs (DNA intercalators).

  • 6-Methoxyquinoxaline-5-COOH: Frequently explored in the synthesis of Alpha-2 adrenergic agonists (similar to Brimonidine) where the geometry of the 5-position is critical for receptor binding pocket fit.[1]

Bioactivity cluster_bio Pharmacological Targets Target1 DNA Intercalation (Antibiotics/Antitumor) Target2 Alpha-2 Adrenergic Receptor Comp2 2-COOH Derivative Comp2->Target1 Planar Stacking Comp5 5-COOH Derivative Comp5->Target2 Steric Fit

Caption: Divergent biological applications based on the structural geometry of the quinoxaline core.

References

  • Pereira, J. A., et al. (2015).[1] Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry.[1] Link[1]

  • Seitz, L. E., et al. (2002).[1] Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Carta, A., et al. (2006).[1] Quinoxaline-2-carboxylic acid 1,4-di-N-oxides as new antitubercular agents.[1] Farmaco. Link[1]

  • PubChem. Quinoxaline-2-carboxylic acid Compound Summary. National Library of Medicine.[1] Link[1]

  • BenchChem. Structure vs. Reactivity in Quinoxalinecarboxylic Acids.Link[1]

Sources

IR spectroscopy peaks for 6-Methoxyquinoxaline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the IR Spectroscopy of 6-Methoxyquinoxaline-5-carboxylic Acid

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 6-Methoxyquinoxaline-5-carboxylic acid (CAS 1499155-64-4) . Designed for analytical chemists and drug development professionals, this document moves beyond basic peak listing to offer a comparative structural analysis. It distinguishes the target molecule from critical regioisomers and synthetic precursors using vibrational spectroscopy, supported by theoretical prediction and functional group analysis where direct database spectra are proprietary.

Structural Analysis & Predicted IR Fingerprint

The IR spectrum of 6-Methoxyquinoxaline-5-carboxylic acid is defined by the interplay between three distinct structural motifs: the electron-deficient quinoxaline core , the electron-donating 6-methoxy group , and the 5-carboxylic acid moiety.

Critical Structural Feature (The "Peri" Effect): The placement of the carboxylic acid at position 5 puts it in close proximity to the ring nitrogen at position 4. This likely facilitates intramolecular hydrogen bonding (N4···H-O-C=O), distinct from the standard intermolecular dimer formation of carboxylic acids. This interaction often shifts the Carbonyl (C=O) and Hydroxyl (O-H) frequencies compared to non-peri substituted isomers (e.g., position 6 or 2).

Table 1: Diagnostic IR Peak Assignments
Functional GroupVibration ModePredicted Frequency (cm⁻¹)IntensityDiagnostic Note
Carboxylic Acid (-COOH) O-H Stretch2500–3300 Broad, MedOften overlaps C-H region; "Peri" H-bonding may sharpen or shift this band lower.
C=O Stretch1680–1710 Strong, SharpConjugation with the quinoxaline ring lowers frequency from typical 1710+ cm⁻¹.
C-O Stretch1210–1320 StrongCoupled with O-H in-plane bending.
Methoxy Group (-OCH₃) C-H Stretch (asym)2940–2980 WeakJust below aromatic C-H; distinct shoulder.
C-H Stretch (sym)2835–2860 WeakCharacteristic of methoxy groups.
C-O-C Stretch1020–1250 StrongAsymmetric stretch; often splits into two bands.
Quinoxaline Ring C=N Stretch1580–1620 MediumAromatic ring breathing; diagnostic of the heterocycle.
Ar-C-H Stretch3010–3080 WeakAbove 3000 cm⁻¹ line.
Ring Deformation740–770 StrongOut-of-plane (OOP) bending; indicative of substitution pattern (ortho/meta).

Comparative Analysis: Distinguishing Alternatives

In synthetic workflows, this compound must often be distinguished from its regioisomers (impurities) or precursors . The following comparison highlights how IR can differentiate these species.

Scenario A: Target vs. Regioisomer (6-Methoxyquinoxaline-2-carboxylic acid)

A common synthetic challenge is the formation of the 2-isomer during ring closure.

  • Target (5-COOH): The C=O group is conjugated with the benzene ring and influenced by the peri-nitrogen (N4). Expect a lower C=O frequency (~1680 cm⁻¹) due to internal H-bonding.

  • Isomer (2-COOH): The C=O group is on the pyrazine ring. It lacks the peri-H-bond stabilization. Expect a higher C=O frequency (~1720–1740 cm⁻¹) .

  • Fingerprint Region: The substitution pattern on the benzene ring differs.

    • 5,6-substitution (Target): 1,2,3,4-tetrasubstituted benzene pattern (two adjacent H's).

    • 6-substitution (Isomer): 1,2,4-trisubstituted benzene pattern.

Scenario B: Target vs. Precursor (Ester Hydrolysis)

If synthesizing from Methyl 6-methoxyquinoxaline-5-carboxylate :

  • Precursor (Ester): Shows a sharp C=O stretch at ~1735–1750 cm⁻¹ (ester carbonyl) and absence of the broad O-H "trough" at 2500–3300 cm⁻¹.[1]

  • Target (Acid): Appearance of the broad O-H band and shift of C=O to lower wavenumbers.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this ATR-FTIR protocol. This method minimizes sample preparation artifacts (like KBr moisture absorption).

Workflow Diagram (DOT Visualization)

IR_Workflow Start Start: Solid Sample Prep Sample Prep: Dry at 40°C (Vac) Remove Solvents Start->Prep Background Background Scan: Clean Diamond ATR (Air Spectrum) Prep->Background Measure Acquisition: 64 Scans, 4 cm⁻¹ Res Apply Pressure Background->Measure QC_Check QC Check: Is C=O > 1750? Is O-H absent? Measure->QC_Check Result Valid Spectrum QC_Check->Result No (Pass) Reprocess Reprocess: Check for Ester/Salt QC_Check->Reprocess Yes (Fail)

Caption: Step-by-step ATR-FTIR acquisition workflow with integrated Quality Control decision node.

Detailed Protocol Steps
  • Instrument Setup: Use a Diamond or ZnSe ATR crystal. Set resolution to 4 cm⁻¹ and accumulation to 64 scans to resolve hyperfine aromatic splitting.

  • Background: Collect an air background immediately prior to sampling to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading: Place ~5 mg of the yellow/tan solid onto the crystal. Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid carboxylic acids).

  • Validation (The "Rule of 3000"):

    • Draw a line at 3000 cm⁻¹.[2]

    • Verification: You must see weak peaks just above (Aromatic C-H) and distinct peaks just below (Methoxy C-H). If peaks are only below, the aromatic ring may be saturated (incorrect structure).

Synthesis & Contextual Relevance

Understanding the synthesis validates the impurity profile. 6-Methoxyquinoxaline-5-carboxylic acid is typically synthesized via the condensation of 3-methoxy-4,5-diaminobenzoic acid with glyoxal or a glyoxal equivalent [1].

  • Why this matters for IR: The starting material (diaminobenzoic acid) has primary amine doublets (N-H stretches) at 3300–3500 cm⁻¹.

  • Completion Check: The disappearance of N-H doublets and the appearance of the Quinoxaline C=N stretch (~1580 cm⁻¹) is the primary spectroscopic evidence of successful ring closure.

References

  • Cheeseman, G. W. H. (1961). The infrared spectra of polycyclic heteroaromatic compounds. Part II. Quinoxaline-2,3-diones. Journal of the Chemical Society, 1246-1251. Link

  • Sazonov, K. D., Ishkov, Y. V., & Shevchenko, O. V. (2024). Synthesis of New Derivatives of Indenoquinoxalinecarboxylic Acids. Journal of Chemistry and Technologies, 32(1), 40-46. Link

  • PubChem. (2025).[3][4] 6-Methoxyquinoxaline-5-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group frequencies).

Sources

Definitive Guide to Differentiating Quinoxaline Carboxylic Acid Isomers via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Quinoxaline scaffolds are ubiquitous in pharmacophores, serving as the core for glutamate receptor antagonists, antiviral agents, and kinase inhibitors.[1][2] In drug development, the precise regiochemical assignment of the carboxylic acid moiety—typically at the C5 or C6 position—is critical.[1][2] These isomers arise from the condensation of different diaminobenzoic acid precursors with glyoxal or


-keto acids.[2]

While Mass Spectrometry (MS) confirms the molecular weight (


 g/mol  for the core acid), it cannot distinguish these positional isomers. Nuclear Magnetic Resonance (NMR)  is the definitive tool for this differentiation.[2] This guide provides a validated, self-consistent protocol to distinguish Quinoxaline-5-carboxylic acid  from Quinoxaline-6-carboxylic acid  based on spin-spin coupling patterns (

-coupling) and specific chemical shift topologies.[1][2]

Theoretical Basis: The "Connectivity Fingerprint"[2]

The differentiation relies on the substitution pattern of the benzenoid ring.[2] The pyrazine ring (N1-C2-C3-N4) acts as a fused electron-deficient system, but the diagnostic signals reside on the carbocyclic ring (C5-C8).[2]

Structural Analysis[1][3][4][5]
  • Quinoxaline-5-carboxylic acid: The -COOH group is at position 5.[2] This leaves protons at positions 6, 7, and 8 .[1][2] These three protons are contiguous (adjacent to each other).[2]

    • Spin System:AMX or ABC (depending on field strength).[2]

    • Key Feature: A central proton (H7) with two ortho neighbors, and two outer protons (H6, H8) with one ortho neighbor each.[2]

  • Quinoxaline-6-carboxylic acid: The -COOH group is at position 6.[2] This leaves protons at positions 5, 7, and 8 .[1][2]

    • H5: Isolated from the other protons by the carboxyl group and the ring fusion.[2] It has no ortho neighbors.[2]

    • H7 & H8: Adjacent to each other.

    • Spin System:AX (or AB) + Singlet .[2]

    • Key Feature: An isolated singlet (H5) and a doublet pair (H7/H8).[1][2]

Visualizing the Logic

The following diagram illustrates the decision tree for assigning the isomer based on 1H NMR splitting patterns.

NMR_Logic Start Acquire 1H NMR Spectrum (Aromatic Region 7.0 - 9.0 ppm) Count Analyze Proton Splitting Patterns on Benzene Ring Start->Count PatternA Pattern A: 1 Singlet (broad/fine split) 2 Doublets (J ~8-9 Hz) Count->PatternA Isolated Proton Found PatternB Pattern B: 1 Triplet (t) or dd (J ~8 Hz) 2 Doublets (d) or dd Count->PatternB Three Adjacent Protons Conclusion6 Conclusion: Quinoxaline-6-carboxylic acid (1,2,4-substitution pattern) PatternA->Conclusion6 Mechanism6 H5 is isolated (Singlet) H7/H8 are vicinal (Doublets) PatternA->Mechanism6 Conclusion5 Conclusion: Quinoxaline-5-carboxylic acid (1,2,3-substitution pattern) PatternB->Conclusion5 Mechanism5 H6-H7-H8 are contiguous H7 is central (Triplet-like) PatternB->Mechanism5

Figure 1: Decision tree for differentiating quinoxaline isomers based on aromatic proton splitting patterns.

Experimental Protocol

Sample Preparation

Quinoxaline carboxylic acids often exhibit poor solubility in chloroform (


).[2] DMSO-d6  is the solvent of choice due to its ability to disrupt intermolecular hydrogen bonding of the carboxylic acid dimers.[2]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 600

    
    L of DMSO-d6 (99.9% D).[2]
    
  • Additive (Optional): If peaks are broad due to acid exchange, add 1 drop of

    
     to exchange the -COOH proton (this will eliminate the -COOH signal at ~13 ppm but sharpen aromatic peaks).
    
  • Tube: Transfer to a clean, dry 5 mm NMR tube.

Acquisition Parameters[1][2]
  • Instrument: 400 MHz or higher (500/600 MHz recommended for clear resolution of meta-couplings).

  • Temperature: 298 K (25°C).[2]

  • Pulse Sequence: Standard 1H ZG30.

  • Scans (NS): 16 (minimum) to ensure high S/N for detecting small meta-couplings (

    
     Hz).
    
  • Spectral Width: -2 to 16 ppm (to capture the carboxylic acid proton).[2]

Comparative Analysis: The Data

The following table summarizes the expected chemical shifts and multiplicities. Note that absolute ppm values may shift slightly with concentration and pH, but the multiplicity (splitting) and relative order remain constant.[1][2]

Table 1: Diagnostic 1H NMR Signals (DMSO-d6)[1][2][6]
FeatureQuinoxaline-5-carboxylic acid Quinoxaline-6-carboxylic acid
Substitution Pattern 1,2,3-trisubstituted benzene1,2,4-trisubstituted benzene
Proton Topology Contiguous Chain: H6 — H7 — H8Isolated + Pair: H5 (solo) ...[1][2] H7 — H8 (pair)
Diagnostic Signal 1 H7:

7.8–8.0 ppm Triplet (

) or

(

Hz) Reason: Ortho coupling to both H6 and H8.[1][2]
H5:

8.5–8.7 ppm Singlet (

) or

(

Hz) Reason: No ortho neighbors. Only small meta coupling to H7.[2]
Diagnostic Signal 2 H6/H8:

8.1–8.4 ppm Doublets (

) or

(

Hz) Reason: One ortho neighbor each.[1][2]
H7:

8.2–8.3 ppm Doublet of Doublets (

) Reason: Large ortho coupling to H8 (

Hz) + small meta to H5.[1][2]
Diagnostic Signal 3 N/AH8:

8.1–8.2 ppm Doublet (

) Reason: Ortho coupling to H7.[2]
Pyrazine Protons (H2/H3) Two doublets or singlets (8.9–9.1 ppm).[1][2] Less diagnostic for regioisomerism.[2]Two doublets or singlets (8.9–9.1 ppm).[2]
Advanced Verification (2D NMR)

If 1H NMR is ambiguous (e.g., due to peak overlap), HMBC (Heteronuclear Multiple Bond Correlation) provides irrefutable proof.[2]

  • 5-Isomer HMBC: The Carboxyl Carbon (

    
     ppm) will show a strong 
    
    
    
    correlation to H6 (a doublet).[2] It will not correlate strongly to the central triplet (H7) as that is a
    
    
    path, which is typically weak or invisible.[1][2]
  • 6-Isomer HMBC: The Carboxyl Carbon will show a strong

    
     correlation to H5  (the singlet) and H7  (the dd).[2] This dual correlation confirms the acid is "sandwiched" between these positions or adjacent to the isolated proton.[2]
    

Synthesis & Reference Pathways[1][2][4]

Understanding the origin of your isomer validates the NMR data.[2]

  • Pathway A (5-Isomer): Reaction of 2,3-diaminobenzoic acid with glyoxal.[1][2]

    • Mechanism:[1][2][3][4][5] The diamine is 1,2,3-substituted.[1][2] The condensation preserves the contiguous proton chain (H4, H5, H6 of the benzoic acid become H6, H7, H8 of the quinoxaline).[1][2]

    • Reference: See Srinivas et al.[2] for synthesis of 5-carboxamide derivatives starting from 2,3-diamino precursors [2].[1][2]

  • Pathway B (6-Isomer): Reaction of 3,4-diaminobenzoic acid with glyoxal.[1][2]

    • Mechanism:[1][2][4][5] The diamine is 1,2,4-substituted.[1][2][4] The condensation preserves the isolated proton (H2 of benzoic acid becomes H5 of quinoxaline) and the adjacent pair (H5, H6 of benzoic acid become H8, H7 of quinoxaline).[1][2]

    • Reference: Common commercial route for Quinoxaline-6-carboxylic acid [4].[2]

Synthesis_Path cluster_0 Pathway A cluster_1 Pathway B SM1 2,3-Diaminobenzoic Acid Prod1 Quinoxaline-5-COOH (Contiguous H6-H7-H8) SM1->Prod1 + Glyoxal SM2 3,4-Diaminobenzoic Acid Prod2 Quinoxaline-6-COOH (Isolated H5 + Pair H7/H8) SM2->Prod2 + Glyoxal

Figure 2: Synthetic origins of the isomers, correlating precursor structure to final NMR topology.[1][2]

References

  • BenchChem Technical Support Team. (2025). Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. BenchChem. [1][2]

  • Srinivas, K., et al. (2014).[1][2] Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439.[1][2]

  • Santa Cruz Biotechnology. Quinoxaline-5-carboxylic acid Product Data.

  • PubChem. Quinoxaline-6-carboxylic acid (CID 674813).[2] National Library of Medicine.

  • Cheeseman, G. W. H., et al. (1978).[2] 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2.[2]

Sources

Navigating the Spectroscopic Landscape of Quinoxaline-Based Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and materials science, a thorough understanding of a molecule's electronic properties is paramount. For researchers working with quinoxaline derivatives, a class of heterocyclic compounds renowned for their diverse biological activities, UV-Visible (UV-Vis) absorption spectroscopy serves as a fundamental tool for characterization and analysis.[1] This guide provides a comprehensive examination of the expected UV-Vis absorption characteristics of 6-Methoxyquinoxaline-5-carboxylic acid, a molecule of interest in medicinal chemistry. In the absence of direct, publicly available experimental spectra for this specific compound, this guide will establish a predictive framework based on the well-documented spectroscopic behavior of quinoxaline and carboxylic acid moieties. Furthermore, we will compare these expected properties with those of other quinoxaline derivatives to provide a broader context for experimental design and data interpretation.

The Quinoxaline Chromophore: A Primer on its Electronic Transitions

The UV-Vis absorption spectra of quinoxaline derivatives are dominated by two principal types of electronic transitions: π→π* and n→π.[1] The π→π transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen atoms' lone pairs) to an antibonding π* orbital.

Quinoxaline derivatives generally display characteristic absorption bands in the UV-visible region, with absorption maxima (λmax) for some derivatives reported in the range of 284-352 nm.[1] The precise wavelength and intensity of these absorptions are highly sensitive to the nature and position of substituents on the quinoxaline ring system.[2]

Expected UV-Vis Absorption Profile of 6-Methoxyquinoxaline-5-carboxylic acid

The structure of 6-Methoxyquinoxaline-5-carboxylic acid incorporates the quinoxaline core, a methoxy group (an electron-donating group), and a carboxylic acid group (which can act as an electron-withdrawing group, particularly in its deprotonated form). This combination of functional groups is expected to influence the electronic transitions and, consequently, the UV-Vis spectrum.

Based on established principles, we can predict the following for the UV-Vis spectrum of 6-Methoxyquinoxaline-5-carboxylic acid:

  • π→π Transitions:* The extended conjugation of the quinoxaline system will give rise to strong absorption bands, likely in the UV region. The presence of the methoxy and carboxylic acid groups attached to the benzene portion of the quinoxaline ring will likely cause a bathochromic (red) shift in these transitions compared to unsubstituted quinoxaline. This is due to the perturbation of the molecular orbitals by the substituents.[3]

  • n→π Transitions:* A weaker absorption band at a longer wavelength, corresponding to the n→π* transition of the nitrogen lone pairs, is also anticipated.[4] The polarity of the solvent used for analysis will likely influence the position of this band; polar solvents can lead to a hypsochromic (blue) shift.[5]

  • Carboxylic Acid Contribution: The carboxylic acid group itself exhibits a weak n→π* transition in the 200–215 nm range.[6] In a conjugated system like this, its electronic influence will be intertwined with the overall molecular orbital structure.

A hypothetical UV-Vis spectrum would likely show one or more strong peaks in the 250-350 nm range, with the possibility of a shoulder or a separate, less intense peak at a longer wavelength.

A Comparative Perspective: How Substituents Shape the Spectrum

To appreciate the unique spectral signature of 6-Methoxyquinoxaline-5-carboxylic acid, it is instructive to compare its expected characteristics with those of other quinoxaline derivatives.

Compound/Derivative Class Key Structural Feature Expected Impact on UV-Vis Spectrum
Unsubstituted Quinoxaline Bare quinoxaline ringServes as a baseline. Absorption bands will be at shorter wavelengths compared to substituted derivatives.[5]
Quinoxalines with Electron-Donating Groups (e.g., -OCH₃, -NH₂) at various positions Increased electron density in the π-systemGenerally leads to a bathochromic (red) shift of the π→π* transitions. The magnitude of the shift depends on the position and strength of the donor group.[2]
Quinoxalines with Electron-Withdrawing Groups (e.g., -NO₂, -CN) at various positions Decreased electron density in the π-systemCan lead to either a bathochromic or hypsochromic shift depending on the nature of the transition and the position of the group. Often, these groups extend conjugation, leading to red shifts.
Fused-Ring Quinoxaline Derivatives Extended polycyclic aromatic systemSignificant bathochromic shifts are expected due to the larger conjugated system, potentially pushing absorptions into the visible region.[7]
6-Methoxyquinoline A related but different heterocyclic system (quinoline vs. quinoxaline)While also an aromatic heterocycle, the electronic properties will differ. A comparison would highlight the specific influence of the second nitrogen atom in the quinoxaline ring.[8]

This comparative analysis underscores the "tunability" of the UV-Vis absorption of quinoxalines through synthetic modification, a key aspect in the development of materials for optoelectronic applications.[2]

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

To obtain a reliable UV-Vis absorption spectrum of 6-Methoxyquinoxaline-5-carboxylic acid, a standardized experimental procedure is crucial. The following protocol is recommended for researchers.

I. Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: A UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest. Methanol, ethanol, or dimethyl sulfoxide (DMSO) are common choices for quinoxaline derivatives.[1][7]

  • Analyte: 6-Methoxyquinoxaline-5-carboxylic acid, of high purity.[9]

  • Analytical Balance and Volumetric Glassware: For accurate preparation of solutions.

II. Workflow for UV-Vis Spectral Acquisition

G cluster_prep Solution Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep_start Weigh Analyte prep_dissolve Dissolve in Solvent prep_start->prep_dissolve prep_dilute Prepare Serial Dilutions prep_dissolve->prep_dilute acq_setup Set Spectrophotometer Parameters prep_dilute->acq_setup acq_baseline Record Baseline with Solvent Blank acq_setup->acq_baseline acq_measure Measure Absorbance of Samples acq_baseline->acq_measure analysis_plot Plot Absorbance vs. Wavelength acq_measure->analysis_plot analysis_id Identify λmax analysis_plot->analysis_id analysis_beer Construct Beer-Lambert Plot (Optional) analysis_id->analysis_beer

Sources

Comparative Guide: Elemental Analysis vs. qNMR for 6-Methoxyquinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation standards and analytical comparisons for 6-Methoxyquinoxaline-5-carboxylic acid (CAS: 1499155-64-4), a critical heterocyclic building block in the synthesis of kinase inhibitors and bioactive quinoxaline derivatives.

Executive Summary

For pharmaceutical intermediates like 6-Methoxyquinoxaline-5-carboxylic acid , confirming elemental composition is a regulatory prerequisite for establishing identity and purity. While classical Combustion Analysis (CHN) remains the industry "gold standard" for elemental verification, Quantitative NMR (qNMR) has emerged as a superior alternative for specific impurity profiling.

This guide compares the performance of classical CHN combustion against qNMR, providing optimized protocols and acceptance criteria for this specific nitrogen-rich heterocycle.

Technical Profile & Theoretical Standards

Before selecting an analytical method, the theoretical elemental composition must be established as the baseline "standard."

Compound: 6-Methoxyquinoxaline-5-carboxylic acid Formula: C₁₀H₈N₂O₃ Molecular Weight: 204.18 g/mol

ElementTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 58.82%58.42% – 59.22%
Hydrogen (H) 3.95%3.55% – 4.35%
Nitrogen (N) 13.72%13.32% – 14.12%
Oxygen (O) 23.51%Calculated by difference

Senior Scientist Insight: Quinoxaline derivatives are nitrogen-rich and prone to incomplete combustion (char formation). The carboxylic acid moiety at position 5 introduces hygroscopicity, often skewing Hydrogen and Oxygen values if the sample is not aggressively dried.

Method A: Classical CHN Combustion (The Industry Standard)

Best For: Bulk purity confirmation, regulatory filing, and detection of non-volatile inorganic impurities (ash).

Optimized Protocol for Quinoxalines

Standard combustion protocols often fail for fused heterocycles due to nitrogen trapping in carbonaceous char. The following optimized parameters are required:

  • Sample Preparation:

    • Drying: Dry 50 mg of sample at 105°C for 4 hours under vacuum to remove surface moisture and solvent residues (critical for the -COOH group).

    • Weighing: Accurately weigh 2.0–2.5 mg into a tin capsule.

  • Combustion Aids:

    • Add 5–10 mg of Tungsten(VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.

    • Reasoning: These oxides act as oxygen donors and flux agents, preventing the formation of refractory char that traps Nitrogen, ensuring complete oxidation of the quinoxaline ring.

  • Calibration Standard:

    • Do not use Acetanilide. Use Sulfanilamide (C₆H₈N₂O₂S) or Imidiazole .

    • Reasoning: Sulfanilamide has a C:N ratio closer to quinoxalines, providing a more accurate response factor calibration for nitrogen-rich samples.

Performance Metrics
  • Precision: < 0.2% standard deviation.

  • Accuracy: High (if combustion is complete).

  • Limitations: Cannot distinguish between the product and an isomer (e.g., 7-methoxy isomer) or a mixture with identical % composition.

Method B: Quantitative NMR (The High-Specificity Alternative)

Best For: Absolute purity determination, distinguishing isomers, and avoiding combustion errors.

Optimized qNMR Protocol

Unlike CHN, qNMR does not require a pure reference standard of the analyte itself, only a certified internal standard.

  • Solvent Selection:

    • Use DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Reasoning: 6-Methoxyquinoxaline-5-carboxylic acid has poor solubility in CDCl₃. DMSO-d₆ ensures complete dissolution and separates the carboxylic acid proton signal from the aromatic region.

  • Internal Standard (IS):

    • Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Requirement: The IS signals must not overlap with the quinoxaline aromatic protons (7.5–9.0 ppm) or the methoxy singlet (~4.0 ppm).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 60 seconds (at least 5× T1 of the longest relaxing proton).

    • Scans: 16–32 (for S/N > 400:1).

Performance Metrics
  • Precision: ± 0.5% (slightly lower than CHN).

  • Specificity: Excellent. Can detect residual solvents and structural impurities that CHN misses.

Comparative Analysis: CHN vs. qNMR

The following table contrasts the two standards to guide your selection based on development stage.

FeatureMethod A: CHN Combustion Method B: qNMR
Primary Output % Composition (C, H, N)Absolute Purity (w/w %)
Sample Destructive? Yes (Combusted)No (Recoverable)
Isomer Specificity Low (Isomers have identical EA)High (Distinct shifts)
Moisture Sensitivity High (H value skews easily)Low (H₂O signal is separate)
Inorganic Detection Detected (Low totals implies ash)Invisible (Unless nuclei active)
Cost Per Run Low ($)Medium (

)
Regulatory Status Required for New Chemical EntitiesAccepted for Purity/Potency

Decision Workflow & Troubleshooting

Use this logic flow to determine the correct validation path for your 6-Methoxyquinoxaline-5-carboxylic acid sample.

EA_Workflow Start Sample: 6-Methoxyquinoxaline-5-carboxylic acid PurityCheck Is HPLC Purity > 98%? Start->PurityCheck Perform_CHN Run CHN Analysis (w/ WO3 oxidant) PurityCheck->Perform_CHN Yes Purify Recrystallize / Column Chrom. PurityCheck->Purify No Check_Result Result within ±0.4%? Perform_CHN->Check_Result Purify->PurityCheck Pass Pass: Identity Confirmed Check_Result->Pass Yes Fail Fail: Analyze Deviation Check_Result->Fail No Low_C Low C% / Low N%? (Incomplete Combustion) Fail->Low_C High_H High H%? (Moisture/Solvent) Fail->High_H Action_Oxidant Action: Add More WO3 Increase O2 Flow Low_C->Action_Oxidant Action_Dry Action: Dry @ 105°C Run TGA or qNMR High_H->Action_Dry

Caption: Decision tree for validating elemental composition, highlighting troubleshooting steps for common quinoxaline combustion errors.

References

  • PubChem. (2025).[1][2] 6-Methoxyquinoline-5-carboxylic acid Compound Summary. National Library of Medicine. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Microanalysis of Nitrogen-Rich Heterocycles. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Benchmarking reactivity of 6-Methoxyquinoxaline-5-carboxylic acid against benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Reactivity of 6-Methoxyquinoxaline-5-carboxylic Acid Against Benzoic Acid Derivatives in Amide Coupling

Amide bond formation remains the backbone of synthetic medicinal chemistry. However, standardizing coupling protocols across highly diverse chemical spaces often leads to unexpected failures. Recent benchmarking studies on amide coupling reactions have demonstrated that predictive models frequently fail when encountering "reactivity cliffs"—drastic drops in yield caused by subtle structural and steric variances[1].

This guide provides an objective, data-driven comparison of the reactivity of 6-Methoxyquinoxaline-5-carboxylic acid (6-MQCA) against standard benzoic acid derivatives. By dissecting the causality behind its chemical behavior and providing a self-validating experimental framework, this guide equips researchers with the insights needed to optimize coupling workflows for sterically demanding heterocyclic building blocks.

Mechanistic Causality: The "Push-Pull" of Sterics and Electronics

To understand the reactivity of 6-MQCA, we must analyze the microenvironment of the C5-carboxylate.

  • Electronic Activation (The "Pull"): The quinoxaline core is highly electron-withdrawing. This lowers the pKa of the C5-carboxylic acid compared to standard benzoic acid, making the initial deprotonation by a tertiary amine base (like DIPEA) highly favorable and rapid.

  • Steric Shielding (The "Push"): The C5 position is flanked by the N4 nitrogen of the pyrazine ring (peri-interaction) and the electron-donating methoxy group at C6. Once the acid is activated by a uronium coupling agent (e.g., HATU) to form the OAt active ester, this extreme steric bulk acts as a physical shield.

While standard protocols utilizing coupling reagents like EDC/HOBt or HATU are highly effective for unhindered substrates[2], the steric cleft of 6-MQCA obstructs the incoming amine from achieving the optimal Bürgi-Dunitz trajectory. Consequently, the reaction bottleneck shifts entirely from the activation phase to the nucleophilic addition phase.

ReactivityProfile A 6-Methoxyquinoxaline- 5-carboxylic acid B DIPEA Deprotonation (Fast due to low pKa) A->B C HATU Activation (OAt Ester Formation) B->C + HATU D Nucleophilic Attack (Sterically Hindered) C->D + Amine E Amide Product D->E Rate-Limiting Step

Kinetic pathway of 6-MQCA amide coupling highlighting the sterically hindered rate-limiting step.

Quantitative Benchmarking Data

To objectively benchmark 6-MQCA, we compared it against three benzoic acid derivatives representing different electronic and steric profiles. The benchmarking reaction utilized benzylamine (1.2 eq) , HATU (1.1 eq) , and DIPEA (2.5 eq) in DMF (0.2 M) at 25°C.

Table 1: Amide Coupling Reactivity Metrics

Carboxylic AcidStructural ProfileActive Ester Conversion (10 min)*Initial Rate (mM/min)Absolute qNMR Yield (1h)
Benzoic Acid Unhindered, Neutral>99%12.598%
4-Nitrobenzoic Acid Unhindered, Electron-Poor>99%18.1>99%
2-Methoxybenzoic Acid Ortho-hindered, Electron-Rich95%8.289%
6-MQCA Peri-hindered, Ortho-hindered92%1.441%

*Determined via LC-MS analysis of a methanol-quenched aliquot.

Data Interpretation: The data confirms that the activation of 6-MQCA is not the failure point; 92% of the acid successfully converts to the active ester within 10 minutes. However, the initial reaction rate drops by nearly an order of magnitude compared to benzoic acid, resulting in a poor 1-hour yield. This proves that extended reaction times or the application of less sterically demanding coupling agents (e.g., forming an acid chloride instead of a bulky OAt ester) are required for 6-MQCA.

Self-Validating Experimental Protocol

When benchmarking novel or difficult substrates, standard "mix and wait" protocols are insufficient. If a reaction fails, the researcher must know why it failed. The following protocol is designed as a self-validating system .

By introducing an intermediate methanol quench, we trap the active ester as a methyl ester. This allows us to use LC-MS to isolate the activation step from the coupling step. Furthermore, because UV absorbance varies wildly between different aromatic systems, we mandate the use of quantitative NMR (qNMR) with an internal standard to eliminate response factor bias.

ProtocolValidation S1 1. Pre-Activation (Acid + HATU + Base) S2 2. Aliquot Quench (MeOH trap) S1->S2 S3 3. LC-MS Check (Verify Active Ester) S2->S3 S4 4. Amine Addition (Coupling Phase) S3->S4 If >90% conversion S5 5. qNMR Analysis (Absolute Yield) S4->S5

Self-validating workflow for amide coupling ensuring active ester formation prior to amine addition.

Step-by-Step Methodology:

Phase 1: Pre-Activation and Validation

  • Preparation: In an oven-dried 4 mL vial equipped with a stir bar, add the carboxylic acid (0.5 mmol, 1.0 eq) and HATU (0.55 mmol, 1.1 eq).

  • Solvation: Add anhydrous DMF (2.5 mL) to achieve a 0.2 M concentration. Stir until fully dissolved.

  • Activation: Add DIPEA (1.25 mmol, 2.5 eq) dropwise. Stir at 25°C for exactly 10 minutes.

  • Validation Check (Crucial): Remove a 10 µL aliquot and immediately quench it into 990 µL of LC-MS grade Methanol. Analyze this sample via LC-MS. The presence of the corresponding methyl ester confirms successful activation. Do not proceed to amine addition if activation is <90%.

Phase 2: Nucleophilic Coupling 5. Addition: Upon confirming active ester formation, add benzylamine (0.6 mmol, 1.2 eq) to the reaction mixture in one portion. 6. Kinetic Monitoring: Stir at 25°C. To calculate initial rates, take 10 µL aliquots at 5, 15, and 30 minutes, quenching each into 990 µL of a 1:1 Acetonitrile/Water mixture containing 0.1% TFA to halt the reaction. 7. Completion: Allow the bulk reaction to stir for 1 hour.

Phase 3: Unbiased Quantification (qNMR) 8. Workup: Dilute the reaction with EtOAc (10 mL) and wash sequentially with 1M HCl (3 x 5 mL), saturated NaHCO3 (3 x 5 mL), and brine (5 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 9. qNMR Preparation: Accurately weigh the crude mixture and dissolve it in exactly 1.0 mL of CDCl3. 10. Internal Standard: Add exactly 0.10 mmol of 1,3,5-trimethoxybenzene (internal standard) to the NMR tube. 11. Analysis: Acquire a 1H-NMR spectrum (D1 relaxation delay ≥ 10 seconds). Integrate the isolated benzylic CH2 protons of the amide product against the aromatic singlet (6.08 ppm, 3H) of the 1,3,5-trimethoxybenzene to calculate the absolute yield.

References

  • The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science (RSC Publishing).[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (National Institutes of Health).[Link]

Sources

Safety Operating Guide

6-Methoxyquinoxaline-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a regulatory checklist, but as a critical extension of experimental design. The handling and disposal of complex heterocyclic compounds require a deep understanding of their molecular architecture. 6-Methoxyquinoxaline-5-carboxylic acid (CAS 1499155-64-4) is a highly valuable building block in drug discovery and organic synthesis[1]. However, its structural features—specifically the electron-rich methoxy group, the acidic carboxylate moiety, and the dual-nitrogen quinoxaline core—dictate a highly specific, non-negotiable disposal strategy.

This guide provides a causality-driven, self-validating operational framework for the safe handling, containment, and ultimate destruction of 6-Methoxyquinoxaline-5-carboxylic acid, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Profiling & Hazard Causality

Before executing any disposal protocol, it is essential to understand why the chemical behaves the way it does. The molecular formula of 6-Methoxyquinoxaline-5-carboxylic acid (C₁₀H₈N₂O₃) reveals a high nitrogen content embedded within a stable aromatic system[1].

ParameterSpecificationOperational & Disposal Implication
CAS Number 1499155-64-4Essential for accurate EPA/RCRA waste manifesting[1].
Molecular Formula C₁₀H₈N₂O₃High nitrogen content dictates the absolute necessity of a NOx scrubber during thermal destruction.
Molecular Weight 204.18 g/mol Used to calculate stoichiometric limits for chemical neutralization during spill response[1].
Physical State Solid (Powder)High risk of aerosolization; mandates wet-wiping protocols and strictly prohibits dry-sweeping[2].
Hazard Class Irritant (Skin/Eye/Respiratory)Requires appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles) during waste consolidation.

Disposal Workflow & Containment Strategy

The following workflow illustrates the lifecycle of the chemical waste from the benchtop to final environmental neutralization.

G A 6-Methoxyquinoxaline-5-carboxylic acid (Solid Waste / Contaminated Consumables) B Source Segregation Isolate from Oxidizers & Bases A->B C Primary Containment Seal in HDPE or Borosilicate Glass B->C D Decontamination Validation NaHCO3 Wash (Observe Cessation of Effervescence) C->D Spill Response E Thermal Destruction Incineration >1000°C C->E F Emission Control Alkaline Scrubber for NOx Neutralization E->F

Workflow for the segregation, containment, and thermal destruction of nitrogenous organic waste.

Step-by-Step Disposal & Decontamination Protocol

Do not treat chemical disposal as a passive activity. The following steps integrate operational actions with their underlying chemical causality and self-validating safety checks.

Phase 1: Source Segregation
  • Procedure: Identify all waste streams containing 6-Methoxyquinoxaline-5-carboxylic acid. Physically separate these from waste streams containing strong oxidizing agents (e.g., peroxides, permanganates) and strong bases.

  • Causality: The methoxy group on the aromatic ring is electron-donating, making the ring system highly susceptible to aggressive oxidation. Mixing this compound with oxidizers can lead to uncontrolled, exothermic degradation. Furthermore, mixing with strong bases will trigger a rapid neutralization reaction with the carboxylic acid moiety, generating localized heat.

Phase 2: Primary Containment & Pressurization Monitoring
  • Procedure: Transfer solid powders and contaminated consumables (e.g., weighing paper, spatulas, pipette tips) into a High-Density Polyethylene (HDPE) or borosilicate glass container[2].

  • Causality: The acidic carboxylate moiety can be mildly corrosive to certain metals over extended periods. HDPE provides an inert, non-reactive barrier that prevents leaching and container degradation.

  • Self-Validating System: After sealing the primary container, leave it in a designated secondary containment tray for 24 hours before transferring it to the main waste accumulation area. The absence of container bulging (pressurization) physically validates that no incompatible cross-reactions or off-gassing are occurring within the waste matrix.

Phase 3: Spill Response & Surface Decontamination
  • Procedure: In the event of a powder spill on the benchtop, do NOT use a dry brush. Dry-sweeping risks aerosolizing the compound, which is a known respiratory irritant. Instead, lightly mist the powder with deionized water to create a heavy slurry, then collect it using absorbent chemical pads.

  • Self-Validating System: Following the physical removal of the slurry, wash the affected benchtop area with a 5% sodium bicarbonate (NaHCO₃) solution. The initial contact will produce effervescence (CO₂ gas bubbling) as the residual carboxylic acid is neutralized. Continue applying the bicarbonate solution until all bubbling ceases. The cessation of effervescence serves as an immediate, visual, self-validating indicator that the surface is completely decontaminated and chemically neutralized.

Phase 4: Final Destruction Mechanics
  • Procedure: Manifest the waste for transfer to a licensed hazardous waste facility. You must ensure the facility profile specifies that the waste will undergo incineration in a unit equipped with an afterburner and an alkaline scrubber[3].

  • Causality: The quinoxaline core is a highly stable, dual-nitrogen heterocyclic ring. Breaking this aromatic ring requires extreme thermal energy (typically >1000°C). However, combusting nitrogenous waste generates highly toxic nitrogen oxide (NOx) gases. The alkaline scrubber is a mandatory downstream engineering control that captures and neutralizes these acidic gases into harmless environmental effluents (nitrate/nitrite salts) before they can be released into the atmosphere[4].

References

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Organic Waste". Retrieved from: [Link]

Sources

Personal protective equipment for handling 6-Methoxyquinoxaline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling, operational logistics, and disposal protocols for 6-Methoxyquinoxaline-5-carboxylic acid (CAS: 1499155-64-4).

This guide is structured for researchers and drug development professionals, prioritizing the Precautionary Principle where specific toxicological data is limited, utilizing Structure-Activity Relationship (SAR) assessments derived from quinoxaline analogs.

Chemical Profile & Hazard Identification

Compound: 6-Methoxyquinoxaline-5-carboxylic acid CAS Number: 1499155-64-4 Molecular Formula: C


H

N

O

Physical State: Solid (typically off-white to pale yellow powder)[1][2]
Risk Assessment (GHS Classification)

Based on functional group analysis (Acidic Heterocycle) and analog data (Quinoxaline derivatives).[1]

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat.[1][2][3][4][5][6] 2H315: Causes skin irritation.[2][3][4][5][6][7][8]Acidic functionality reacts with epidermal proteins, causing inflammation.[2]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[2][3][4][5][6][7][8]Direct protonation of corneal tissue; high risk of corneal opacity if untreated.[2]
STOT - SE Cat. 3H335: May cause respiratory irritation.[2][3][5][7][8]Inhalation of fine particulates irritates mucous membranes in the bronchial tract.[2]
Acute Toxicity Cat. 4 (Oral)H302: Harmful if swallowed.[2][3][4][7][8]Nitrogen-containing heterocycles often exhibit biological activity affecting metabolic pathways.[1][2]

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE selection is not static; it must adapt to the specific operation being performed.[2] The following matrix establishes the minimum requirements.

Protection ZoneEquipment StandardOperational Justification (Causality)
Respiratory N95 / P2 Mask (Minimum) PAPR (Large Scale)Dust Control: As a solid powder, the primary vector of exposure is inhalation during weighing.[1][2] Quinoxalines can be sensitizers; preventing alveolar contact is critical.
Dermal (Hand) Nitrile Gloves (Double-gloved) Thickness: ≥ 0.11 mmPermeation Resistance: The carboxylic acid moiety is polar; nitrile offers superior resistance compared to latex.[1][2] Double gloving allows the outer layer to be shed immediately upon contamination without exposing skin.[2]
Ocular Chemical Splash Goggles (ANSI Z87.[2]1)Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[2] Goggles provide a hermetic seal against acidic dust.[2]
Body Lab Coat (High-neck, cotton/poly blend)Coverage: Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.[1][2]

Operational Protocol: Safe Handling Lifecycle

This workflow minimizes exposure during the most critical phase: Transfer and Weighing .[2]

SafeHandling cluster_safety Critical Control Point: Dust Management Storage 1. Cold Storage (2-8°C) Equilibration 2. Thermal Equilibration Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood) Equilibration->Weighing Transfer to Hood Solubilization 4. Solubilization (Closed Vessel) Weighing->Solubilization Add Solvent Immed. Reaction 5. Reaction Integration Solubilization->Reaction Transfer via Syringe

Figure 1: Operational workflow emphasizing thermal equilibration to prevent hydrolysis and dust control during weighing.

Detailed Step-by-Step Protocol

Step 1: Thermal Equilibration (Crucial for Purity)

  • Context: This compound is often stored at 2-8°C (Cold Chain).[1][2]

  • Action: Remove the container from the refrigerator and let it stand at room temperature for 30 minutes before opening.

  • Reasoning: Opening a cold container in a humid lab causes atmospheric moisture to condense inside.[2] This water can hydrolyze the methoxy group or degrade the carboxylic acid, compromising chemical integrity.

Step 2: Engineering Controls (The Fume Hood)

  • Setup: Work exclusively within a certified chemical fume hood.[2]

  • Airflow: Ensure sash height is at the safe working level (usually 18 inches).[2]

  • Static Control: Use an ionizing bar or anti-static gun if the powder is "fly-away" (electrostatic), which is common for dry organic acids.[1][2]

Step 3: Weighing & Transfer

  • Technique: Do not use a spatula to dump large amounts. Use a micro-spatula or vibration spatula to tap the powder into the tared vessel.[2]

  • Containment: Weigh directly into a tared vial or flask, not onto weighing paper. Weighing paper increases the surface area for dust dispersion during the transfer.[2]

  • Immediate Solubilization: Once weighed, immediately add the reaction solvent (e.g., DMSO, DMF, Methanol) to the vial to trap the dust in the liquid phase.[1]

Emergency Response & Spill Management

Scenario: A 500mg bottle drops and shatters inside the fume hood.

Immediate Action Plan:

  • Alert: Announce "Chemical Spill" to nearby personnel.

  • Isolate: Lower the fume hood sash completely to contain dust.[2]

  • Assess: Do not attempt cleanup if you are experiencing respiratory distress.

Cleanup Protocol (Dry Spill):

  • Do NOT Sweep: Sweeping generates airborne dust.[2]

  • Cover: Gently cover the spill with paper towels dampened with sodium bicarbonate (5% aq) or water.[2] This prevents dust lofting and begins neutralizing the acid.[2]

  • Collect: Scoop the damp slurry into a hazardous waste bag.

  • Decontaminate: Wipe the surface with 70% Ethanol followed by a soap solution.[2]

Waste Disposal & Deactivation

Disposal must comply with local EPA (USA) or EWC (EU) regulations.[1]

Waste StreamClassificationTreatment/Disposal Path
Solid Waste Hazardous Chemical WasteIncineration: High-temperature incineration is required to break down the quinoxaline ring system.[1][2]
Liquid Waste Organic Solvent (Acidic)Segregated Solvent Stream: Do not mix with strong bases (exothermic reaction risk) or oxidizers.[1][2] Label as "Acidic Organic Waste".[2]
Contaminated Sharps Hazardous SharpsSharps Container: Needles/syringes used for transfer must be incinerated.[2]

Deactivation Logic: There is no mild "benchtop deactivation" for the quinoxaline core.[2] It requires professional incineration.[2] Do not attempt to neutralize large quantities with bleach, as nitrogen-containing heterocycles can form chloramines (toxic gas).[1][2]

References

  • BLD Pharm. (2025). 6-Methoxyquinoxaline-5-carboxylic acid Product Data & Handling. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83669229, 6-methoxyquinoxaline-5-carboxylic acid. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: General Quinoxaline Handling Guidelines. Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.